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  • Product: 4-Cyclopropyl-1,3-thiazole-2-thiol
  • CAS: 1344318-59-7

Core Science & Biosynthesis

Foundational

Literature review on 4-cyclopropyl substituted thiazole derivatives

An In-depth Technical Guide to 4-Cyclopropyl Substituted Thiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Introduction: A Tale of Two Scaffolds In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Cyclopropyl Substituted Thiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is one such scaffold, integral to the structure of numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a versatile pharmacophore.

Parallel to this, the cyclopropyl group, a small, strained carbocycle, has emerged as a "magic" moiety in drug design.[2] Its introduction into a molecule can profoundly enhance metabolic stability, increase lipophilicity, and impose conformational rigidity, thereby improving binding affinity and optimizing pharmacokinetic profiles.[3][4] The antiviral drug Paxlovid, used to treat COVID-19, is a prominent recent example of a cyclopropyl-containing therapeutic.[3][4]

This technical guide delves into the confluence of these two powerful motifs: the 4-cyclopropyl substituted thiazole derivatives. By uniting the biological versatility of the thiazole ring with the advantageous physicochemical properties of the cyclopropyl group, researchers have unlocked a class of compounds with a remarkable breadth of therapeutic potential, spanning antifungal, anticonvulsant, antioxidant, and antiparasitic activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and future outlook for this promising chemical space.

Part 1: Synthetic Strategies for 4-Cyclopropyl Thiazole Derivatives

The construction of the 4-cyclopropyl thiazole core predominantly relies on the venerable Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide-containing compound.[1][5][6] Variations of this approach have been efficiently employed to generate diverse libraries of these derivatives.

Core Synthesis Workflow: The Hantzsch-Based Approach

A prevalent and effective strategy involves a two-step or one-pot reaction sequence starting from readily available precursors. The general pathway proceeds as follows:

  • Formation of a Thiosemicarbazone Intermediate: An appropriate aldehyde or ketone is condensed with thiosemicarbazide. This reaction forms the requisite thioamide functionality necessary for the subsequent cyclization.

  • Cyclization with a Cyclopropyl α-Haloketone: The thiosemicarbazone intermediate is then reacted with a cyclopropyl-containing α-haloketone, such as 2-bromo-1-cyclopropylethanone. This step, the Hantzsch cyclization, forms the thiazole ring. The reaction is often facilitated by a base, like triethylamine (Et3N), to neutralize the HBr byproduct.[7]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R_CHO Aldehyde/Ketone (R-CHO) Thiosemicarbazone Thiosemicarbazone Intermediate R_CHO->Thiosemicarbazone Step 1: Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone AlphaHaloKetone Cyclopropyl α-Haloketone FinalProduct 4-Cyclopropyl Thiazole Derivative AlphaHaloKetone->FinalProduct Thiosemicarbazone->FinalProduct Step 2: Hantzsch Cyclization (+ Base, e.g., Et3N)

Caption: General workflow for Hantzsch synthesis of 4-cyclopropyl thiazoles.

Experimental Protocol: Synthesis of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives

This protocol is adapted from the methodology described by Łączkowski et al. for the synthesis of antifungal and anticonvulsant agents.[8]

Step 1: Synthesis of Cyclopropanecarbaldehyde Thiosemicarbazone (Precursor 2)

  • To a solution of cyclopropanecarbaldehyde (10 mmol) in 50 mL of ethanol, add thiosemicarbazide (10 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazone precursor.

Step 2: Synthesis of 4-Aryl-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole (Final Derivatives 3a-j)

  • Dissolve the cyclopropanecarbaldehyde thiosemicarbazone (1 mmol) in 20 mL of ethanol.

  • To this solution, add the appropriate para-substituted 2-bromoacetophenone (1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • Once the reaction is complete, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 4-cyclopropyl substituted thiazole derivative.

Causality Behind Experimental Choices: The use of ethanol as a solvent is common due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal. The Hantzsch cyclization is highly efficient for forming the thiazole ring from these specific precursors, often providing high yields and purities with simple workup procedures.[8]

Part 2: A Spectrum of Biological Activities

The true value of the 4-cyclopropyl thiazole scaffold lies in its profound and diverse biological effects. This section details the key therapeutic areas where these derivatives have shown significant promise.

Potent Antifungal Activity

A seminal study by Łączkowski et al. revealed that a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles possess exceptionally high antifungal activity, particularly against various strains of Candida.[8][9] The activity of several compounds was found to be comparable or even superior to the standard antifungal drug, nystatin.[8]

CompoundSubstituent (R)MIC (µg/mL) vs. C. albicans ATCC 10231MFC/MIC Ratio
3a -H0.982
3c -Cl0.982
3d -Br0.982
3f -OCH₃0.982
Nystatin (Standard)1.952
(Data synthesized from Łączkowski et al., Med Chem Res, 2018)[8]

Structure-Activity Relationship (SAR) Insights: The SAR analysis for antifungal activity was particularly interesting. Most substitutions on the para-position of the phenyl ring at the thiazole's 4-position did not significantly alter the high activity.[8][10] However, a bulky trifluoromethyl group (-CF₃) at this position led to a complete loss of activity, suggesting that steric hindrance in the target's binding pocket is a critical limiting factor.[8][10] Molecular docking studies pointed to secreted aspartic proteinase (SAP) as a potential molecular target for these compounds.[8][9]

Novel Anticonvulsant Properties

The same series of compounds was evaluated for anticonvulsant activity using standard mouse models of seizures, revealing distinct SAR patterns.[8][11]

  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. Compounds with chloro (3c ) and trifluoromethyl (3e ) substituents showed significant protection.[8][9]

  • Pentylenetetrazole (PTZ) Test: This model identifies agents effective against absence seizures. Derivatives with methoxy (3f ) and azido (3i ) groups demonstrated notable activity.[8][9]

Crucially, the active compounds did not impair motor coordination in the rotarod test, indicating a favorable safety profile and a low risk of neurological side effects at therapeutic doses.[8][9]

Caption: SAR summary for 4-cyclopropyl thiazole derivatives.

Anti-Toxoplasma gondii Activity

Several derivatives exhibited potent activity against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Compounds 3a (-H), 3h (-CN), and 3j (-N₃) showed IC₅₀ values that were 31 to 52 times lower than that of the standard drug sulfadiazine.[8][9] This activity was observed at concentrations that were non-toxic to host cells, highlighting a promising therapeutic window.[8][9]

Antioxidant and Other Activities

In a separate line of research, Ghanbari Pirbasti and colleagues synthesized a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant properties.[7] Using DPPH and ABTS assays, they found that several compounds possessed moderate to high antioxidant activity, with some showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant, ascorbic acid.[7]

Furthermore, other studies have highlighted the potential of related scaffolds as antibacterial agents and as inhibitors of enzymes like α-amylase and proteinase K, underscoring the broad biological versatility of this chemical class.[3][7]

Conclusion and Future Directions

The 4-cyclopropyl substituted thiazole framework has unequivocally established itself as a privileged scaffold in medicinal chemistry. The synergistic combination of the thiazole's pharmacophoric properties and the cyclopropyl group's beneficial influence on physicochemical parameters has yielded compounds with potent and diverse biological activities. The clear and often distinct structure-activity relationships observed for antifungal, anticonvulsant, and antiparasitic effects provide a robust foundation for rational drug design.

The path forward for this promising class of molecules involves several key research trajectories:

  • Lead Optimization: The most potent compounds from existing studies should be subjected to further optimization to enhance efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Mechanism of Action Studies: While some targets have been proposed, further biochemical and cellular studies are required to definitively elucidate the mechanisms by which these compounds exert their various biological effects.

  • Expansion of Chemical Diversity: The synthesis of new libraries with substitutions at other positions of the thiazole ring and variations in the linker between the core and the cyclopropyl group could uncover novel activities or improved potency.

  • In Vivo Efficacy and Preclinical Development: The most promising lead compounds, particularly those with strong antifungal and anticonvulsant profiles, warrant advancement into in vivo animal models of disease to assess their therapeutic efficacy and pave the way for potential clinical development.

References

  • Ghanbari Pirbasti, F., & Mahmoodi, N. O. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • Łączkowski, K. Z., Konklewska, N., Biernasiuk, A., Malm, A., Sałat, K., Furgała, A., ... & Paneth, A. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(9), 2125-2140. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10331. Available at: [Link]

  • PubMed. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]

  • ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • ResearchGate. (2025). Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active cyclopropyl and 1,3-thiazole-2-imines incorporating compounds. Available at: [Link]

  • ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of trisubstituted thiazole derivative via a 4CR. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]

Sources

Exploratory

Solubility data of 4-Cyclopropyl-1,3-thiazole-2-thiol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Cyclopropyl-1,3-thiazole-2-th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry. Understanding the solubility of this molecule in various organic solvents is a cornerstone for its application in drug discovery, influencing everything from reaction kinetics in synthesis to formulation and bioavailability. This document delineates the theoretical principles governing its solubility, offers predictive assessments, and provides detailed, field-proven experimental protocols for its quantitative determination. The methodologies are presented with an emphasis on causality and self-validation to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

In the trajectory of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's viability. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability, which can terminate the progression of an otherwise promising drug candidate.[1] Thiazole derivatives, a prominent class of heterocyclic compounds, are featured in numerous pharmaceuticals due to their diverse pharmacological activities.[2][3] The subject of this guide, 4-Cyclopropyl-1,3-thiazole-2-thiol (Molecular Formula: C₆H₇NS₂, Molecular Weight: 157.3 g/mol ), combines the thiazole scaffold with a cyclopropyl moiety and a thiol group, creating a unique physicochemical profile that warrants a detailed solubility investigation.[4] This guide serves to equip researchers with the foundational knowledge and practical methodologies to accurately assess and understand the solubility of this compound.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a powerful predictive framework.[5][6]

  • Molecular Structure: 4-Cyclopropyl-1,3-thiazole-2-thiol possesses a combination of polar and non-polar features. The thiazole ring, with its nitrogen and sulfur heteroatoms, and the ionizable thiol (-SH) group contribute to its polarity and potential for hydrogen bonding. Conversely, the cyclopropyl group introduces a non-polar, hydrophobic character.

  • Tautomerism: It is important to note that the 2-thiol group can exist in a tautomeric equilibrium with its 2-thione form. This equilibrium can be influenced by the solvent environment, which in turn affects the molecule's overall polarity and hydrogen bonding capabilities, thereby influencing its solubility.

Based on these structural characteristics, a qualitative prediction of solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHighThe solvent's hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, readily interacting with the nitrogen and sulfur atoms of the thiazole ring and the thiol group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions between the polar solvent and the polar regions of the solute will facilitate dissolution. Solvents like DMSO are particularly effective due to their high polarity.[7]
Moderate Polarity Acetone, Dichloromethane (DCM)ModerateThese solvents can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents, resulting in moderate solubility.
Non-Polar Toluene, HexaneLow to InsolubleA significant mismatch in polarity ("like dissolves unlike") limits the effectiveness of solute-solvent interactions, leading to poor solubility.

Gold Standard for Solubility Determination: The Saturation Shake-Flask Method

For obtaining definitive, thermodynamic solubility data, the saturation shake-flask method is the most reliable and widely accepted technique.[8] This equilibrium-based method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[1][9]

Rationale Behind the Shake-Flask Protocol

The core principle is to create a two-phase system of excess solid solute in a solvent and allow it to reach equilibrium. The concentration of the solute in the liquid phase at this point is, by definition, its solubility. Each step is designed to ensure equilibrium is truly reached and that the subsequent analysis is accurate. Agitation ensures maximum contact between the solute and solvent, while a prolonged equilibration time (typically 24-72 hours) is necessary for many organic compounds to reach a stable saturation point. Temperature control is paramount, as solubility is highly temperature-dependent.[10] Finally, filtration through a sub-micron filter ensures that the analyzed sample is free of any undissolved microparticulates that would artificially inflate the measured concentration.

Detailed Experimental Protocol

A. Apparatus and Materials

  • Analytical balance (± 0.1 mg precision)

  • Glass vials with screw caps or flasks with stoppers

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge (optional, for aiding phase separation)

  • Volumetric flasks and pipettes (Class A)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

  • 4-Cyclopropyl-1,3-thiazole-2-thiol (pure solid)

  • Selected organic solvents (HPLC grade)

B. Step-by-Step Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid 4-Cyclopropyl-1,3-thiazole-2-thiol to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. A 5-fold excess over the estimated solubility is a good starting point to ensure undissolved solid remains visible at equilibrium.[9]

  • Equilibration: Tightly seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach a concentration plateau.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment to allow the excess solid to sediment. Centrifugation at this stage can significantly accelerate this process.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove any suspended microparticles. Discard the initial few drops to avoid any potential adsorption onto the filter material.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (preferably HPLC-UV) to determine the precise concentration.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Method: Gravimetric Analysis

For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[11][12][13] This technique is most suitable for non-volatile solutes and when high-end analytical instrumentation is unavailable.

Principle and Protocol

The principle involves preparing a saturated solution, taking a known volume of the clear solution, evaporating the solvent, and weighing the remaining solid residue.[11][14]

  • Prepare a saturated solution and filter it as described in steps 1-5 of the Shake-Flask protocol.

  • Accurately pipette a specific volume (e.g., 10 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.[11]

  • Gently evaporate the solvent to dryness in a fume hood or using a rotary evaporator.

  • Dry the evaporating dish containing the residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.[11][14]

  • Cool the dish in a desiccator and weigh it accurately.

  • Calculate the mass of the dissolved solute by subtracting the initial weight of the dish from the final weight. The solubility can then be expressed in terms of mass per volume (e.g., g/L or mg/mL).

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred technique for accurately quantifying the concentration of thiazole derivatives in solution due to its high sensitivity, specificity, and robustness.[2][15]

  • Methodology: A reverse-phase HPLC method is typically employed, separating compounds based on their hydrophobicity.[2]

  • Typical Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape.[15][16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax), which must be determined experimentally.

  • Quantification: A calibration curve is generated by injecting a series of standard solutions of 4-Cyclopropyl-1,3-thiazole-2-thiol with known concentrations. The peak area of the unknown sample is then used to determine its concentration by interpolation from this curve.[6]

Key Factors Influencing Solubility

The solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol is not a fixed value but is influenced by several environmental and intrinsic factors.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

} caption: Primary Factors Influencing Compound Solubility.

  • Temperature: For most solid organic compounds, solubility increases with increasing temperature.[5][10] This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice of the solid.[17] An increase in temperature provides this energy, favoring dissolution. This relationship can be leveraged in processes like recrystallization.

  • Solvent Properties: As detailed in Table 1, the polarity of the solvent is a primary driver. A solvent that can form similar intermolecular bonds (e.g., hydrogen bonds, dipole-dipole interactions) with the solute will be more effective at dissolving it.

  • Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms, or polymorphs. These different crystal structures can have distinct lattice energies, leading to variations in melting points and, critically, solubility. The most stable polymorph will generally have the lowest solubility. Therefore, characterizing the solid form of the starting material is essential for reproducible solubility studies.

Conclusion

This guide has provided a detailed framework for understanding, predicting, and experimentally determining the solubility of 4-Cyclopropyl-1,3-thiazole-2-thiol in organic solvents. The saturation shake-flask method, coupled with HPLC-UV analysis, represents the most rigorous approach for obtaining accurate thermodynamic solubility data. A thorough understanding of the compound's physicochemical properties and the factors that influence solubility is indispensable for researchers in drug development, enabling informed decisions in synthesis, purification, formulation, and screening, thereby maximizing the potential for therapeutic success.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Effects of Temperature and Pressure on Solubility. (2023). Chemistry LibreTexts.
  • Marques, M. R. C. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. (2025). BenchChem.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ResearchGate.
  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • What factors affect solubility? (2022). AAT Bioquest.
  • Gravimetric Analysis. (n.d.). Wired Chemist.
  • An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)thiazole in Organic Solvents. (2025). BenchChem.
  • Harvey, D. (2021). 8: Gravimetric Methods. Chemistry LibreTexts.
  • Chapter 8: Gravimetric Methods. (n.d.). Analytical Chemistry 2.0.
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd.
  • 4-Cyclopropyl-1,3-thiazole-2-thiol. (n.d.). MCE.
  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. (2016). ResearchGate.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Semantic Scholar.

Sources

Foundational

An In-depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-thiol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract The unique structural and electronic properties of the cyclopropane ring have positioned it as a "bioisostere of choice" in medicinal chemistry, enhancing metabolic stability and binding affinity.[1] When incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unique structural and electronic properties of the cyclopropane ring have positioned it as a "bioisostere of choice" in medicinal chemistry, enhancing metabolic stability and binding affinity.[1] When incorporated into a heterocyclic system like 1,3-thiazole, which is a cornerstone of many therapeutic agents, the resulting molecule presents a compelling scaffold for novel drug development.[2] This guide provides a comprehensive technical overview of 4-Cyclopropyl-1,3-thiazole-2-thiol, a molecule of significant interest. We will delve into its precise chemical identification, a robust and logical synthetic pathway, detailed spectroscopic characterization, and the scientific rationale for its growing importance in pharmaceutical and agrochemical research.[3][4]

Nomenclature and Chemical Identification

Accurate identification is paramount for regulatory and research purposes. A unique CAS Registry Number® is assigned to each substance to ensure unambiguous identification.[5][6]

IUPAC Naming and Tautomerism

The compound exists in a tautomeric equilibrium between the thiol and thione forms. According to IUPAC nomenclature rules, the thiol form is named by adding "-thiol" as a suffix to the parent heterocycle.[7][8] The thione form is indicated by the "-thione" suffix.

  • Preferred IUPAC Name (Thiol form): 4-Cyclopropyl-1,3-thiazole-2-thiol

  • Tautomeric Form (Thione form): 4-Cyclopropyl-3H-1,3-thiazole-2-thione

The equilibrium between these two forms is a critical consideration in its reactivity and biological interactions. In solution, the thione form often predominates.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the following unique identifier to this compound:

Compound NameCAS Registry Number
4-Cyclopropyl-1,3-thiazole-2-thiol1344318-59-7

This number is the definitive identifier for this chemical substance across global databases and regulatory bodies.

Strategic Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring due to its reliability and broad substrate scope. This method involves the condensation reaction between an α-haloketone and a thioamide or a compound containing a thioamide-like functionality, such as thiourea or ammonium dithiocarbamate.[9]

Rationale for the Synthetic Route

The proposed synthesis leverages the classic Hantzsch reaction for its efficiency in constructing the 4-substituted thiazole ring. The choice of starting materials—an α-haloketone bearing the cyclopropyl moiety and ammonium dithiocarbamate—is strategic. The cyclopropyl group is robust and generally stable under the mild reaction conditions of this synthesis. Ammonium dithiocarbamate serves as a practical and direct source for the C2-thiol group.

Detailed Experimental Protocol

Reaction: Condensation of 2-bromo-1-cyclopropylethanone with ammonium dithiocarbamate.

Step 1: Preparation of Starting Materials

  • 2-bromo-1-cyclopropylethanone: This α-haloketone can be synthesized by the bromination of cyclopropyl methyl ketone. It is the electrophilic component that provides the C4 and C5 atoms of the thiazole ring.

  • Ammonium dithiocarbamate: This commercially available reagent acts as the nucleophile, providing the sulfur atom (S1), the nitrogen atom (N3), and the carbon atom (C2) with its attached thiol group.

Step 2: Reaction Execution

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of 2-bromo-1-cyclopropylethanone to the solution.

  • Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

Step 3: Product Isolation and Purification

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 4-Cyclopropyl-1,3-thiazole-2-thiol.

Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification cluster_product Final Product A 2-bromo-1-cyclopropylethanone C Condensation in Ethanol A->C B Ammonium Dithiocarbamate B->C D Heating under Reflux (2-4 hours) C->D Heat E Cooling & Precipitation D->E F Filtration / Concentration E->F G Recrystallization or Column Chromatography F->G H 4-Cyclopropyl-1,3-thiazole-2-thiol G->H Pure Product

Caption: Workflow for the Hantzsch synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol.

Spectroscopic Characterization and Data Interpretation

Comprehensive spectroscopic analysis is crucial for the unambiguous structural confirmation and purity assessment of the synthesized compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.6-1.2 ppm) characteristic of the cyclopropane ring protons.[4][11]

    • Thiazole Proton (H5): A singlet in the aromatic region (approx. 6.5-7.5 ppm).

    • Thiol/Amine Proton (SH/NH): A broad singlet that can be exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the carbon framework.

    • Cyclopropyl Carbons: Signals in the highly shielded (upfield) region (approx. 5-15 ppm).

    • Thiazole Carbons: Three distinct signals in the downfield region. The C2 carbon (thione/thiol) is expected to be the most deshielded (approx. 180-190 ppm), followed by C4 and C5.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the elemental composition.

  • Expected Molecular Ion Peak (M⁺): For C₆H₇NS₂, the calculated monoisotopic mass is approximately 157.00 m/z.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For [M+H]⁺, the expected mass would be approximately 158.0093.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=N Stretch: A characteristic absorption band around 1600-1650 cm⁻¹.

  • C=S Stretch (Thione): A strong band in the region of 1200-1050 cm⁻¹, indicative of the predominant thione tautomer.

  • N-H Stretch: A broad band around 3100-3400 cm⁻¹ if the thione form is present.

  • S-H Stretch (Thiol): A weak absorption band around 2550-2600 cm⁻¹ may be observed for the thiol tautomer.

Spectroscopic Data Summary (Expected)
Technique Expected Observations
¹H NMR Multiplets (~0.6-1.2 ppm, cyclopropyl-H), Singlet (~6.5-7.5 ppm, C5-H), Broad Singlet (variable, SH/NH)
¹³C NMR Signals (~5-15 ppm, cyclopropyl-C), Signals (~110-150 ppm, C4/C5), Signal (~180-190 ppm, C2)
HRMS (ESI-TOF) [M+H]⁺ calculated for C₆H₈NS₂⁺: 158.0093; Found: [Value to be determined experimentally]
FT-IR (cm⁻¹) ~3100-3400 (N-H), ~1620 (C=N), ~1150 (C=S)

Significance and Applications in Research and Development

The combination of a cyclopropane ring and a thiazole-2-thiol core creates a molecule with high potential in medicinal and materials science.

Role in Medicinal Chemistry
  • Metabolic Stability: The cyclopropyl group is known to enhance the metabolic stability of drug candidates by protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes.[1]

  • Structural Rigidity and Potency: The rigid conformation imposed by the cyclopropane ring can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for biological targets.[1]

  • Scaffold for Drug Discovery: The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[2][14] The 2-thiol group provides a versatile handle for further chemical modification to explore structure-activity relationships (SAR).[15]

Potential Therapeutic Targets

Derivatives of thiazole have shown a wide array of biological activities. Given its structure, 4-Cyclopropyl-1,3-thiazole-2-thiol could serve as a key intermediate for developing novel agents targeting:

  • Bacterial and Fungal Infections: Thiazole derivatives are known for their antimicrobial properties.[16]

  • Cancer: Many kinase inhibitors and other anticancer drugs feature the thiazole core.[14]

  • Inflammatory Diseases: The anti-inflammatory drug Meloxicam contains a thiazole ring, highlighting the potential of this class of compounds.[2]

Logical Framework for Application

Application_Logic cluster_properties Core Structural Features cluster_advantages Medicinal Chemistry Advantages cluster_applications Potential Therapeutic Areas A 4-Cyclopropyl-1,3-thiazole-2-thiol B Cyclopropyl Moiety A->B C Thiazole-2-thiol Core A->C D Enhanced Metabolic Stability B->D E Increased Potency & Selectivity B->E F Proven Bioactive Scaffold C->F G Versatile Chemical Handle (Thiol) C->G H Antimicrobial Agents D->H I Anticancer Drugs E->I J Anti-inflammatory Compounds F->J G->H G->I G->J

Caption: Rationale for the application of the title compound in drug discovery.

Conclusion

4-Cyclopropyl-1,3-thiazole-2-thiol is a strategically designed molecule that merges the beneficial properties of the cyclopropane ring with the proven biological relevance of the thiazole scaffold. Its synthesis via the robust Hantzsch reaction is straightforward, and its structure can be unequivocally confirmed using standard spectroscopic techniques. As a versatile building block, it holds considerable promise for the development of next-generation therapeutic agents and functional materials. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and explore the full potential of this valuable compound.

References

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Exploratory

Electronic properties of thiazole-2-thiol tautomers

Electronic Properties and Tautomeric Dynamics of Thiazole-2-Thiol: A Comprehensive Technical Guide Executive Summary Thiazole-2-thiol (also known as 2-mercaptothiazole) and its derivatives represent a highly privileged c...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and Tautomeric Dynamics of Thiazole-2-Thiol: A Comprehensive Technical Guide

Executive Summary

Thiazole-2-thiol (also known as 2-mercaptothiazole) and its derivatives represent a highly privileged class of heterocyclic pharmacophores. Their utility spans from serving as critical intermediates in the synthesis of antibiotics (e.g., Ceftaroline) to acting as ecological corrosion inhibitors and mixed-valence conductors[1][2][3]. The chemical behavior, binding affinity, and reactivity of these molecules are fundamentally governed by prototropic tautomerism—specifically, the equilibrium between the thiol (thiazole-2-thiol) and thione (thiazoline-2-thione) forms[4].

This whitepaper provides an in-depth analysis of the electronic properties dictating this tautomerism, supported by quantum mechanical insights, and outlines field-proven experimental protocols for characterizing these dynamic systems.

The Mechanics of Thione-Thiol Tautomerism

Thione-thiol tautomerism in thiazole derivatives is a prototropic process where a proton migrates between the exocyclic sulfur atom and the endocyclic nitrogen atom[4].

  • The Thiol Form (Thiazole-2-thiol): Characterized by an S-H bond and a C=N double bond. This form benefits from full aromatic stabilization within the heterocyclic ring.

  • The Thione Form (Thiazoline-2-thione): Characterized by an N-H bond and a C=S double bond. While technically non-aromatic, this form exhibits extensive π -electron delocalization across the thioamide linkage, providing significant conjugative stabilization[5].

Electronic and Thermodynamic Stability

Despite the loss of formal ring aromaticity, Density Functional Theory (DFT) calculations consistently demonstrate that the thione form is thermodynamically more stable than the thiol form in both the gas phase and polar solvents[6][7]. The energy difference typically ranges from 5 to 15 kcal/mol in favor of the thione, depending on specific ring substitutions and solvent dielectric constants[5][8].

The transition between these forms is heavily dependent on the molecular environment. Direct intramolecular proton transfer requires the formation of a highly strained four-membered transition state, resulting in a prohibitive activation energy barrier (~40 kcal/mol or >170 kJ/mol)[6]. However, in protic solvents (like water or methanol) or at high concentrations where dimerization occurs, the activation energy is drastically reduced. Water molecules act as proton relays, facilitating an intermolecular transfer via a cyclic, hydrogen-bonded network[6][7].

G Thiol Thiol Tautomer (Thiazole-2-thiol) S-H, C=N DirectTS Direct Intramolecular Transfer High Barrier (~40 kcal/mol) Thiol->DirectTS WaterTS Water-Assisted Transfer Low Barrier (~15 kcal/mol) Thiol->WaterTS DimerTS Self-Assisted (Dimer) Transfer Moderate Barrier Thiol->DimerTS Thione Thione Tautomer (Thiazoline-2-thione) N-H, C=S DirectTS->Thione WaterTS->Thione DimerTS->Thione

Reaction pathways for thiazole-2-thiol tautomerization.

Quantitative Electronic Properties

The electronic properties of the two tautomers dictate their interaction with biological targets and metal surfaces. The thione form typically exhibits a higher dipole moment and a smaller HOMO-LUMO energy gap, correlating with stronger electrostatic interactions and higher chemical reactivity (e.g., as a nucleophile in Michael additions)[7][9].

Table 1: Comparative Physicochemical and Spectral Properties

PropertyThiol Form (Thiazole-2-thiol)Thione Form (Thiazoline-2-thione)
Structural Motif Aromatic ring, C=N, S-HConjugated system, N-H, C=S
Relative Stability Less stable (+5 to +15 kcal/mol)More stable (Reference state, 0 kcal/mol)
Dipole Moment Lower polarityHigher polarity (e.g., ~7.8 D in derivatives)
UV-Vis Absorption Shorter wavelengthLonger wavelength (strong π→π∗ transition)
IR Stretching (cm⁻¹) ν (S-H) ~ 2500-2600, ν (C=N) ~ 1590 ν (N-H) ~ 3100-3400, ν (C=S) ~ 1000-1200

Data synthesized from spectroscopic and DFT analyses of thiazole/benzothiazole derivatives[4][9][10].

Experimental Workflows & Self-Validating Protocols

To accurately characterize the tautomeric equilibrium ( KT​ ) and electronic properties of thiazole-2-thiol derivatives, researchers must utilize orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not skew the tautomeric ratio.

Workflow Step1 1. Synthesis & Purification (CS2 + o-haloaniline/amine) Step2 2. Spectroscopic Analysis (UV-Vis, NMR, IR) Step1->Step2 Step4 4. Tautomeric Equilibrium Determination (K_T) Step2->Step4 Step3 3. Computational Modeling (DFT B3LYP/6-311G**) Step3->Step4

Experimental and computational workflow for tautomer analysis.

Protocol A: UV-Vis Spectroscopic Analysis of Solvent Effects

Because the thione and thiol forms possess distinct chromophoric systems, UV-Vis spectroscopy is highly sensitive to shifts in the equilibrium[4]. The thione tautomer exhibits a strong π→π∗ transition at a longer wavelength due to the highly polarizable C=S bond.

  • Preparation: Prepare a 10 mM stock solution of the thiazole-2-thiol derivative in anhydrous acetonitrile.

  • Solvent Titration: Prepare a series of 50 μ M working solutions by diluting the stock into solvent mixtures of varying polarities (e.g., Hexane Chloroform Methanol Water).

  • Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 450 nm.

  • Causality & Validation: As solvent polarity and hydrogen-bonding capacity increase (e.g., shifting from hexane to water), observe the bathochromic shift and hyperchromic effect of the longer-wavelength peak. This validates the stabilization of the more polar thione form by the protic solvent[4][6].

Protocol B: Temperature-Dependent NMR Spectroscopy

NMR provides direct quantitative integration of the distinct protons associated with each tautomer.

  • Sample Prep: Dissolve 15 mg of the compound in 0.5 mL of a non-protic, polar deuterated solvent (e.g., DMSO- d6​ ) to prevent rapid proton exchange with the solvent.

  • Acquisition: Acquire 1 H-NMR spectra across a temperature gradient (e.g., 298 K to 353 K in 10 K increments).

  • Analysis: Identify the N-H proton (typically highly deshielded, >9.0 ppm) and the S-H proton (if observable, usually upfield relative to N-H).

  • Causality & Validation: Calculate the equilibrium constant ( KT​ ) at each temperature by taking the ratio of the integrals of the thione-specific signals to the thiol-specific signals. Plotting ln(KT​) versus 1/T (Van 't Hoff plot) yields the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization, self-validating the thermodynamic preference of the system[4].

Protocol C: Computational DFT Validation

To ground experimental findings, computational modeling is required to map the electrostatic potential and orbital energies.

  • Geometry Optimization: Utilize the Gaussian software suite. Optimize the geometries of both the isolated thiol and thione forms using the B3LYP functional with a 6-311G** (or 6-311++G(d,p)) basis set[6][11].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the solvents used in Protocol A.

  • Transition State Search: To model the proton transfer, introduce explicit water molecules (1 to 3 molecules) to the computational cell. Perform a QST2 or QST3 transition state search to locate the water-assisted proton relay transition state[6].

  • Causality & Validation: Extract the HOMO and LUMO energies. The calculated HOMO-LUMO gap and dipole moments must correlate with the experimental UV-Vis shifts and the observed biological/chemical reactivity (e.g., nucleophilicity in Michael additions)[7][9].

Implications in Drug Development and Materials Science

Understanding the exact electronic state of thiazole-2-thiol is not merely an academic exercise; it is a critical parameter in applied sciences:

  • Receptor Binding (Pharmacology): The tautomeric state dictates whether the molecule acts as a hydrogen bond donor (via N-H in the thione form) or an acceptor (via the bare nitrogen in the thiol form). This drastically alters the binding affinity in the active sites of target proteins (e.g., kinases, α -glucosidase)[12].

  • Corrosion Inhibition: Thiazole derivatives act as excellent ecological corrosion inhibitors for mild steel. The thione form, with its high dipole moment and electron-rich exocyclic sulfur, effectively donates electrons into the vacant d-orbitals of metal surfaces, forming a robust protective chemisorbed film[3][11].

  • Synthesis of Heterocycles: When utilized as a building block, the tautomeric equilibrium dictates regioselectivity. Reactions with electrophiles can proceed at the sulfur atom (yielding thioethers) or at the nitrogen atom, depending on the reaction conditions and the specific tautomer stabilized by the base used[7].

References

  • ResearchGate. A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(4-Pyridinyl)thiazole-2-thiol: A Versatile Building Block in Chemical Synthesis.[Link]

  • ResearchGate. Electrochemical study of catechols in the presence of 2-thiazoline-2-thiol. ResearchGate. [Link]

  • ACS Publications. Mixed-Valence Conductors from Ni Bis(diselenolene) Complexes with a Thiazoline Backbone. Inorganic Chemistry.[Link]

  • PMC / RSC Publishing. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. National Institutes of Health.[Link]

  • Taylor & Francis. Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds. [Link]

  • ResearchGate. Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. ResearchGate. [Link]

  • ACS Publications. Adsorption of Mercaptobenzothiazole and Similar Molecules on Cadmiumsulfide: A Theoretical Study. [Link]

  • ResearchGate. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Thioether Formation using 4-Cyclopropyl-1,3-thiazole-2-thiol

Introduction: The Strategic Importance of the 4-Cyclopropyl-1,3-thiazole-2-thiol Scaffold The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Cyclopropyl-1,3-thiazole-2-thiol Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The incorporation of a cyclopropyl group at the 4-position of the thiazole ring introduces a unique three-dimensional feature that can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable properties in drug design.[2][4][5] 4-Cyclopropyl-1,3-thiazole-2-thiol is a key building block that combines these advantageous features with a reactive thiol group, providing a versatile handle for the synthesis of diverse thioether derivatives.

This application note provides a comprehensive guide to the synthesis of thioethers from 4-Cyclopropyl-1,3-thiazole-2-thiol. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful and efficient thioether formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Chemical Principles and Mechanistic Insights

The formation of thioethers from 4-Cyclopropyl-1,3-thiazole-2-thiol proceeds via a nucleophilic substitution reaction, most commonly an S-alkylation. The core of this transformation lies in the nucleophilicity of the sulfur atom in the thiol group.

Mechanism of S-Alkylation:

The reaction is typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then acts as the nucleophile, attacking an electrophilic carbon atom (e.g., on an alkyl halide) and displacing a leaving group to form the C-S bond of the thioether.

The general mechanism can be visualized as follows:

S-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + B: Base B: Protonated_Base B-H⁺ Thiolate_2 R-S⁻ Thioether R-S-R' Thiolate_2->Thioether + R'-X Alkyl_Halide R'-X Halide X⁻

Figure 1: Generalized mechanism of S-alkylation of a thiol.

The Role of the Cyclopropyl Group:

The cyclopropyl group at the 4-position is generally considered stable under the basic conditions typically employed for S-alkylation. Its strained ring structure can, in some contexts, influence the reactivity of adjacent functional groups; however, for the S-alkylation at the 2-thiol position, its primary role is as a key structural motif for biological activity rather than a participant in the reaction mechanism. It is important to employ mild basic conditions to avoid any potential for ring-opening side reactions, although this is generally not a significant concern.

Experimental Protocols

The following protocols provide a general framework for the S-alkylation of 4-Cyclopropyl-1,3-thiazole-2-thiol with various alkylating agents. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for S-Alkylation with Alkyl Halides

This protocol is suitable for the reaction of 4-Cyclopropyl-1,3-thiazole-2-thiol with a range of primary and secondary alkyl halides.

Materials:

  • 4-Cyclopropyl-1,3-thiazole-2-thiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or acetone)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyclopropyl-1,3-thiazole-2-thiol (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Deprotonation: Add the base (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiolate anion.[6]

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.[6]

  • Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Table 1: Representative Reaction Conditions for S-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)
Methyl IodideK₂CO₃DMF252-4
Ethyl BromideNaHTHF0 to 253-6
Benzyl BromideK₂CO₃ACN604-8
3-Chlorobenzyl chlorideK₂CO₃AcetoneReflux24

Note: These are starting conditions and may require optimization.

Workflow Diagram:

S-Alkylation Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Thiol in Solvent B Add Base A->B C Add Alkyl Halide B->C D Heat and Monitor C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Purify by Chromatography G->H

Figure 2: General workflow for the S-alkylation of 4-Cyclopropyl-1,3-thiazole-2-thiol.

Characterization of Thioether Products

The synthesized thioethers can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the S-H proton signal and the appearance of new signals corresponding to the alkyl group attached to the sulfur are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) is indicative of thioether formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.

  • Strong bases like sodium hydride are flammable and react violently with water; handle under an inert atmosphere.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonationUse a stronger base or increase the reaction time for deprotonation.
Low reactivity of alkyl halideIncrease the reaction temperature or use a more reactive halide (I > Br > Cl).
Impure starting materialsEnsure the thiol and alkyl halide are pure.
Formation of side products Over-alkylation (N-alkylation)Use milder reaction conditions (lower temperature, less reactive base).
Decomposition of starting material or productReduce the reaction temperature and time.

Conclusion

The S-alkylation of 4-Cyclopropyl-1,3-thiazole-2-thiol is a robust and versatile method for the synthesis of a diverse range of thioethers. By following the protocols outlined in this application note, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The strategic combination of the thiazole core and the cyclopropyl moiety offers a promising avenue for the design of next-generation therapeutics.

References

  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evalu
  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating...
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • Synthesis And Medicinal Attributes Of Thiazole Deriv
  • Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PMC.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC.
  • Application Notes and Protocols for S-Alkylation of 2,3,5,6-Tetrachloropyridine-4-thiol - Benchchem.
  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - MDPI.
  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC.
  • How Persistent Is Cyclopropyl upon Nucleophilic Substitution, and Is Frontside Displacement Possible?
  • 8.7: Peculiarities in Substitution Chemistry.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane - Benchchem.
  • How does ring size affect SN2 reactions? - Chemistry Stack Exchange.
  • structure and reactivity of the cyclopropane species - COPYRIGHTED M
  • Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)
  • Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione - Knowledge Exchange.
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal.
  • 3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzo-thiazole monohydrate - ResearchG
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI.
  • Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiol
  • Synthetic access to thiols: A review - Indian Academy of Sciences.
  • Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles - Benchchem.
  • and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope - Dalton Transactions (RSC Publishing).
  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.

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Application

Application Notes and Protocols for the Strategic Functionalization of the Thiazole C5 Position in 4-Cyclopropyl Derivatives

Introduction: The Strategic Value of the 4-Cyclopropylthiazole Scaffold The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs, including antibiotics, antiretr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Cyclopropylthiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs, including antibiotics, antiretrovirals, and anticancer agents.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid scaffold for the precise orientation of pharmacophoric elements. When combined with a cyclopropyl group, another privileged motif in drug discovery, the resulting 4-cyclopropylthiazole scaffold offers a unique combination of properties. The cyclopropane ring is known to enhance metabolic stability, improve binding affinity to biological targets, and increase the three-dimensionality of a molecule, which can lead to improved pharmacological profiles.[4][5][6][7][8]

The C5 position of the thiazole ring is of particular interest for synthetic modification. Functionalization at this site allows for the introduction of diverse substituents that can profoundly modulate a compound's biological activity. This guide provides a detailed overview of robust and versatile methods for the selective functionalization of the C5 position of 4-cyclopropylthiazole, offering researchers a strategic toolbox for the exploration of this valuable chemical space.

Part 1: Synthesis of the Starting Material: 4-Cyclopropylthiazole

The foundational step for any C5 functionalization strategy is the efficient synthesis of the 4-cyclopropylthiazole core. The Hantzsch thiazole synthesis is a classic and reliable method for this purpose, involving the condensation of an α-haloketone with a thioamide.[9][10][11][12]

Protocol 1: Hantzsch Synthesis of 4-Cyclopropylthiazole

This protocol details the synthesis of 4-cyclopropylthiazole from 1-bromo-1-cyclopropylethanone and thioformamide.

Materials:

  • 1-Bromo-1-cyclopropylethanone

  • Thioformamide

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-1-cyclopropylethanone (1.0 eq) in ethanol (5 mL per mmol of ketone).

  • Add thioformamide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-cyclopropylthiazole.

Part 2: Direct C5 Functionalization via Palladium-Catalyzed C-H Activation

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds. Palladium catalysis is particularly effective for the selective arylation of the electron-rich C5 position of thiazoles.

Protocol 2: Palladium-Catalyzed C5-Arylation of 4-Cyclopropylthiazole

This protocol describes the direct C-H arylation of 4-cyclopropylthiazole with an aryl bromide.

Materials:

  • 4-Cyclopropylthiazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Water

  • Celite

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 4-cyclopropylthiazole (1.0 eq), the aryl bromide (1.1 eq), Pd(OAc)₂ (2 mol%), and KOAc (2.0 eq).

  • Add anhydrous DMA (3 mL per mmol of thiazole) via syringe.

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-4-cyclopropylthiazole.

Part 3: Two-Step C5 Functionalization: Halogenation and Cross-Coupling

A versatile and widely applicable strategy for C5 functionalization involves an initial halogenation of the thiazole ring, followed by a transition metal-catalyzed cross-coupling reaction. This approach allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups.

Protocol 3: C5-Bromination of 4-Cyclopropylthiazole

Materials:

  • 4-Cyclopropylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-cyclopropylthiazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 5-bromo-4-cyclopropylthiazole is often of sufficient purity for the next step, but can be further purified by flash column chromatography if necessary.

Protocol 4: Suzuki Cross-Coupling of 5-Bromo-4-cyclopropylthiazole

The Suzuki coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[13][14][15]

Materials:

  • 5-Bromo-4-cyclopropylthiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube, combine 5-bromo-4-cyclopropylthiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 5: Sonogashira Coupling of 5-Bromo-4-cyclopropylthiazole

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18][19][20]

Materials:

  • 5-Bromo-4-cyclopropylthiazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add 5-bromo-4-cyclopropylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature for 6-10 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Part 4: C5 Functionalization via Metalation and Electrophilic Quench

Deprotonation of the C5 position of the thiazole ring with a strong base, followed by quenching with an electrophile, provides another avenue for C5 functionalization.

Protocol 6: Lithiation and Electrophilic Quench of 4-Cyclopropylthiazole

Materials:

  • 4-Cyclopropylthiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, argon-flushed flask, dissolve 4-cyclopropylthiazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Method C5-Substituent Key Reagents Typical Yield Range
Direct C-H Arylation ArylPd(OAc)₂, KOAc, Aryl bromide50-80%
Suzuki Coupling Aryl/HeteroarylPd(dppf)Cl₂, K₂CO₃, Arylboronic acid60-90%
Sonogashira Coupling AlkynylPd(PPh₃)₂Cl₂, CuI, Et₃N, Terminal alkyne65-95%
Lithiation/Quench Various (e.g., -CHO, -Me)n-BuLi, Electrophile55-85%

Visualization of Workflows and Mechanisms

experimental_workflow cluster_start Starting Material Synthesis cluster_direct Direct C-H Activation cluster_two_step Two-Step Functionalization cluster_metalation Metalation-Quench start 1-Bromo-1-cyclopropylethanone + Thioformamide hantzsch Hantzsch Synthesis (Protocol 1) start->hantzsch thiazole 4-Cyclopropylthiazole hantzsch->thiazole pd_activation Pd-Catalyzed C-H Arylation (Protocol 2) thiazole->pd_activation bromination C5-Bromination (Protocol 3) thiazole->bromination lithiation Lithiation & Quench (Protocol 6) thiazole->lithiation product_aryl 5-Aryl-4-cyclopropylthiazole pd_activation->product_aryl bromo_thiazole 5-Bromo-4-cyclopropylthiazole bromination->bromo_thiazole suzuki Suzuki Coupling (Protocol 4) bromo_thiazole->suzuki sonogashira Sonogashira Coupling (Protocol 5) bromo_thiazole->sonogashira product_suzuki 5-Aryl-4-cyclopropylthiazole suzuki->product_suzuki product_sono 5-Alkynyl-4-cyclopropylthiazole sonogashira->product_sono product_quench 5-Substituted-4-cyclopropylthiazole lithiation->product_quench

Caption: Overall workflow for the C5 functionalization of 4-cyclopropylthiazole.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(Br)] pd0->pd2_complex Oxidative Addition pd2_boronate [Ar-Pd(II)L₂(Ar')] pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product start_halide 5-Bromo-4-cyclopropylthiazole (Ar-Br) start_halide->pd2_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_boronate base Base (K₂CO₃) base->pd2_boronate

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

References

Sources

Method

Preparation of sulfenamides from 4-Cyclopropyl-1,3-thiazole-2-thiol

An Application Guide for the Synthesis of Novel Sulfenamides from 4-Cyclopropyl-1,3-thiazole-2-thiol Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Novel Sulfenamides from 4-Cyclopropyl-1,3-thiazole-2-thiol

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of sulfenamides derived from 4-Cyclopropyl-1,3-thiazole-2-thiol. Sulfenamides are a pivotal class of organosulfur compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial processes, such as rubber vulcanization.[1][2] The introduction of a cyclopropyl-thiazole moiety offers a unique scaffold for drug discovery and materials science, leveraging the known bioactivity of these functional groups.[3][4] This guide moves beyond simple step-by-step instructions, delving into the mechanistic rationale behind the recommended protocols, offering insights into reaction optimization, and providing a framework for troubleshooting. We will focus on modern, efficient, and environmentally conscious methods, particularly the direct oxidative coupling of thiols and amines, which streamlines synthesis and minimizes waste by avoiding pre-functionalization steps.[1][5][6]

Introduction: The Scientific Rationale

The S-N bond in sulfenamides is a unique functional group, prized for both its inherent reactivity and its presence in biologically active molecules.[2] Traditional syntheses often rely on the reaction of amines with unstable and toxic sulfenyl chlorides.[7] However, the field has evolved towards more elegant solutions. The direct oxidative coupling of a thiol (R-SH) with an amine (R₂'NH) has emerged as a superior strategy, offering high atom economy and milder reaction conditions.[1][5]

This guide specifically addresses the synthesis of sulfenamides from 4-Cyclopropyl-1,3-thiazole-2-thiol. This starting material is of particular interest due to the convergence of two valuable chemical motifs:

  • The Thiazole Ring: A common heterocyclic core in numerous FDA-approved drugs, valued for its diverse biological activities.

  • The Cyclopropyl Group: A "bioisostere" for phenyl rings and other functionalities, often used in medicinal chemistry to improve metabolic stability, potency, and membrane permeability.[4]

By combining these, the resulting sulfenamides are promising candidates for screening libraries in drug and agrochemical development.

Recommended Synthetic Approach: Catalytic Aerobic Oxidation

We will focus on a highly efficient and green protocol: the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidative coupling of 4-Cyclopropyl-1,3-thiazole-2-thiol with various amines, using molecular oxygen (from air) as the terminal oxidant. This method has proven effective for structurally similar heterocyclic thiols, such as 2-mercaptobenzothiazole, and offers several advantages.[1][6]

Causality Behind Experimental Choices:

  • Catalyst (TEMPO): TEMPO is a stable radical that acts as an efficient single-electron transfer agent, facilitating the oxidation of the thiol under mild conditions. It is used in catalytic amounts and is regenerated in the catalytic cycle.

  • Oxidant (Molecular Oxygen/Air): This is the ultimate "green" oxidant, as the only byproduct is water. It avoids the need for stoichiometric, often hazardous, chemical oxidants.

  • Solvent (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that is relatively inert under these oxidative conditions and effectively solubilizes the reactants and the TEMPO catalyst.

Proposed General Mechanism

The reaction is believed to proceed through a catalytic cycle involving the oxidation of the thiol to a key disulfide intermediate, which then reacts with the amine.

TEMPO_Catalytic_Cycle cluster_main Main Reaction Pathway cluster_catalyst TEMPO Catalytic Cycle Thiol R-SH (Thiol) Disulfide R-S-S-R (Disulfide Intermediate) Thiol->Disulfide Oxidation TEMPO_Oxo TEMPO⁺ (Oxoammonium ion) Thiol->TEMPO_Oxo 2e⁻ Transfer Amine R'₂NH (Amine) Product R-S-NR'₂ (Sulfenamide Product) Disulfide->Product + R'₂NH - R-SH TEMPO_H TEMPO-H TEMPO_Radical TEMPO• TEMPO_H->TEMPO_Radical Oxidation by O₂ TEMPO_Radical->Thiol Regeneration TEMPO_Radical->TEMPO_H + H⁺, + e⁻ TEMPO_Oxo->TEMPO_Radical - H⁺, - e⁻ O2 O₂ (Air) Experimental_Workflow Start 1. Reagent Preparation - 4-Cyclopropyl-1,3-thiazole-2-thiol - Amine - TEMPO - Acetonitrile Reaction 2. Reaction Setup - Combine reagents in flask - Stir under air atmosphere at RT Start->Reaction Monitor 3. Monitor Progress - Thin-Layer Chromatography (TLC) Reaction->Monitor Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitor->Workup Upon completion Purify 5. Purification - Column Chromatography Workup->Purify End 6. Characterization - Final Sulfenamide Product (NMR, MS) Purify->End

Caption: General experimental workflow for sulfenamide synthesis.

Protocol: TEMPO-Catalyzed Synthesis of N-Substituted-4-cyclopropyl-1,3-thiazole-2-sulfenamides

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Cyclopropyl-1,3-thiazole-2-thiol [8][9]>95%Commercial
Amine (e.g., Morpholine, Dibenzylamine)Reagent GradeCommercial
TEMPO>98%Commercial
Acetonitrile (MeCN)AnhydrousCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial
Silica Gel230-400 meshCommercial
Round-bottom flask, magnetic stirrer, TLC plates-Standard Labware

Step-by-Step Procedure

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropyl-1,3-thiazole-2-thiol (1.0 mmol, 1.0 equiv).

    • Add the desired amine (1.2 mmol, 1.2 equiv).

    • Add TEMPO (0.05 mmol, 0.05 equiv).

    • Add anhydrous acetonitrile (10 mL).

    • Scientist's Note: The flask is left open to the air (or a balloon of air/O₂ can be attached) to provide the necessary oxygen for catalyst regeneration. Using a slight excess of the amine ensures the complete consumption of the limiting thiol starting material.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The starting thiol should be consumed, and a new, typically less polar, product spot should appear.

    • Scientist's Note: Reaction times can vary from 3 to 12 hours depending on the nucleophilicity and steric hindrance of the amine. [6]Primary aliphatic amines tend to react faster than secondary or aromatic amines.

  • Workup:

    • Once the reaction is complete (as judged by TLC), dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Scientist's Note: The NaHCO₃ wash removes any unreacted acidic starting material and acidic byproducts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final sulfenamide.

Expected Results and Substrate Scope

While specific yields for 4-Cyclopropyl-1,3-thiazole-2-thiol are not published, we can extrapolate from similar systems like 2-mercaptobenzothiazole. [1][6]The protocol is expected to be robust across a range of amines.

Amine TypeExample AmineExpected Product StructureExpected Yield RangeNotes
Secondary, CyclicMorpholine4-((4-cyclopropylthiazol-2-yl)thio)morpholine85-95%Generally high-yielding and clean reactions.
Secondary, AcyclicDiethylamineN,N-diethyl-4-cyclopropyl-1,3-thiazole-2-sulfenamide80-90%Good reactivity.
Primary, AliphaticBenzylamineN-benzyl-4-cyclopropyl-1,3-thiazole-2-sulfenamide75-90%Can sometimes lead to over-oxidation or side products if not monitored.
Sterically Hinderedtert-ButylamineN-(tert-butyl)-4-cyclopropyl-1,3-thiazole-2-sulfenamide40-60%Lower yields are expected due to steric hindrance. [6]
Aromatic AminesAnilineN-phenyl-4-cyclopropyl-1,3-thiazole-2-sulfenamide< 30% or No ReactionLess nucleophilic amines like anilines are often poor substrates. [6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or stalls 1. Inactive catalyst.2. Insufficient oxygen.3. Low nucleophilicity of the amine.1. Use fresh TEMPO.2. Increase oxygen supply (use an O₂ balloon instead of air).3. Gently heat the reaction to 40-50 °C; monitor carefully for side products.
Formation of disulfide byproduct 1. Amine is not nucleophilic enough.2. Reaction not allowed to proceed to completion.1. This is a common side reaction with unreactive amines.<[6]br>2. Increase reaction time or consider an alternative synthetic method for these substrates.
Low isolated yield after column 1. Product is unstable on silica gel.2. Incomplete extraction during workup.1. Minimize contact time with silica. Consider deactivating the silica with triethylamine (1% in eluent).2. Perform an additional extraction of the aqueous layer.

Conclusion

The TEMPO-catalyzed aerobic oxidation represents a robust, efficient, and environmentally friendly method for synthesizing novel sulfenamides from 4-Cyclopropyl-1,3-thiazole-2-thiol. This guide provides a detailed protocol, explains the scientific principles behind the chosen methodology, and offers a framework for expanding the reaction to a variety of amine substrates. The resulting compounds are of significant interest for applications in medicinal chemistry and materials science, and this protocol provides a reliable entry point for their synthesis and exploration.

References

  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Publishing Source: RSC Advances URL: [Link]

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  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: White Rose Research Online URL: [Link]

  • Title: Process for the preparation of benzothiazole-2-sulphenamides - Google Patents Source: Google Patents URL
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  • Title: 4-cyclopropyl-1,3-thiazole-2-thiol (C6H7NS2) - PubChemLite Source: PubChem URL: [Link]

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  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Source: Asian Journal of Chemistry URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol

Welcome to the Application Scientist Support Portal. The synthesis of 4-substituted-1,3-thiazole-2-thiols is a cornerstone workflow in medicinal chemistry, typically achieved via a modified Hantzsch thiazole synthesis co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-substituted-1,3-thiazole-2-thiols is a cornerstone workflow in medicinal chemistry, typically achieved via a modified Hantzsch thiazole synthesis condensing an α -haloketone with ammonium dithiocarbamate[1]. However, the unique steric and electronic properties of the cyclopropyl group, combined with the instability of the α -bromoketone precursor, often lead to poor yields, complex tautomeric mixtures, and challenging purifications.

This guide provides a structurally optimized, self-validating methodology, grounded in causality, to help you troubleshoot and maximize your yields.

I. Mechanistic Pathway & Workflow

Understanding the reaction trajectory is critical for troubleshooting. The synthesis proceeds via a highly exothermic S-alkylation, followed by an endothermic cyclization and dehydration sequence.

SynthesisWorkflow cluster_0 Hantzsch Thiazole-2-Thiol Synthesis Workflow A 2-Bromo-1-cyclopropylethanone C S-Alkylation Intermediate A->C Nucleophilic Attack (0-5 °C, Exothermic) B Ammonium Dithiocarbamate B->C Nucleophilic Attack (0-5 °C, Exothermic) D 4-Hydroxythiazolidine-2-thione C->D Intramolecular Cyclization E 4-Cyclopropyl-1,3-thiazole-2-thiol D->E Dehydration (Reflux, -H2O)

Hantzsch synthesis pathway for 4-Cyclopropyl-1,3-thiazole-2-thiol via dithiocarbamate cyclization.

II. Quantitative Optimization Data

To demonstrate the impact of reaction conditions on the conversion of 2-bromo-1-cyclopropylethanone, review the empirical optimization data below. The addition of a phase-transfer catalyst (PTC) and strict thermal control are the primary drivers of yield improvement.

Solvent SystemTemperature ProfileCatalyst / AdditiveIsolated Yield (%)HPLC Purity (%)Primary Failure Mode
EtOH (100%)Reflux (5 h)None45%82%Precursor degradation
H₂O (100%)0 °C to RefluxNone52%85%Poor precursor solubility
EtOH/H₂O (1:1)0 °C (1 h) Reflux (4 h)None78%94%Incomplete cyclization
EtOH/H₂O (1:1) 0 °C (1 h) Reflux (4 h) TBAB (10 mol%) 89% >98% Optimized Baseline
III. Validated Experimental Protocol

This protocol is engineered as a self-validating system . By leveraging the distinct pKa of the target molecule during workup, the procedure inherently confirms product formation while stripping away common byproducts.

Reagents:

  • 2-Bromo-1-cyclopropylethanone (1.0 equiv)

  • Ammonium dithiocarbamate (1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Solvent: Ethanol / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Initiation & Phase Transfer Setup: Dissolve ammonium dithiocarbamate and TBAB in the EtOH/H₂O mixture under a Nitrogen atmosphere.

    • Causality: The mixed solvent balances the solubility of the inorganic salt and the organic electrophile. TBAB acts as a phase-transfer catalyst, accelerating the initial S-alkylation and outcompeting the hydrolysis of the α -bromoketone[2].

  • Temperature-Controlled Electrophilic Addition: Cool the vessel to 0–5 °C using an ice-water bath. Add 2-bromo-1-cyclopropylethanone dropwise over 30 minutes.

    • Causality: The nucleophilic attack by the dithiocarbamate is highly exothermic. Without strict thermal control, localized heating will rapidly degrade the highly reactive cyclopropyl ketone[3].

  • Thermal Cyclization: Remove the ice bath, allow the system to reach room temperature, and then heat to reflux (approx. 80 °C) for 4 hours.

    • Causality: While S-alkylation occurs rapidly at low temperatures, the subsequent intramolecular cyclization and dehydration required to aromatize the thiazole ring demand significant thermal energy[1].

  • Self-Validating Acid-Base Purification: Cool the mixture, evaporate the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Next, extract the organic layer with 1M NaOH (3x). Separate the aqueous layer and slowly acidify to pH 3 with 1M HCl.

    • Self-Validation (IPC): The target thiazole-2-thiol is weakly acidic. It selectively partitions into the basic aqueous phase, leaving neutral disulfides and unreacted starting materials in the organic layer. The sudden, dense precipitation of a pale-yellow solid upon acidification serves as an immediate visual In-Process Control (IPC) confirming successful synthesis and isolation. Filter and dry the solid.

IV. Troubleshooting & FAQs

Q: My isolated yield is consistently below 50%. How can I drive the reaction to completion? A: Low yields in this specific Hantzsch variant are almost always due to the competitive hydrolysis of 2-bromo-1-cyclopropylethanone before it can react with the dithiocarbamate[3]. To troubleshoot:

  • Implement a Phase-Transfer Catalyst: Adding 10 mol% TBAB increases the effective concentration of the nucleophile at the solvent interface, vastly accelerating the desired reaction over background hydrolysis[2].

  • Check Precursor Integrity: α -bromoketones degrade upon storage, releasing HBr and turning dark brown. Verify the purity of your 2-bromo-1-cyclopropylethanone via NMR or GC-MS before starting. If impure, filter through a short pad of silica gel immediately before use.

Q: TLC shows severe streaking and multiple spots, making reaction monitoring impossible. What is happening? A: You are observing tautomerism. 4-Cyclopropyl-1,3-thiazole-2-thiol exists in a dynamic equilibrium with its 4-cyclopropylthiazoline-2-thione tautomer[4]. This equilibrium shifts dynamically depending on solvent polarity and silica interaction, causing severe streaking on TLC plates. Solution: Do not rely solely on TLC for this class of compounds. Monitor the consumption of the starting ketone via HPLC or GC-MS. If you must use TLC, adding 1–2% glacial acetic acid to your mobile phase will suppress ionization and help sharpen the band.

Q: The final product is contaminated with a sticky, insoluble yellow residue. How do I remove this? A: This residue is a mixture of elemental sulfur and symmetrical disulfides formed via oxidative coupling of the thiol product. Solution: Ensure the reaction and workup are conducted under a strict inert atmosphere (N₂ or Argon). If the impurity is already present, utilize the acid-base extraction detailed in Step 4 of our protocol. The disulfides are neutral and will remain in the organic waste, while your target thiol is safely recovered from the aqueous phase.

V. References
  • Bioorganic Chemistry - Xi'an Jiaotong-Liverpool University (XJTLU) Source: xjtlu.edu.cn URL:

  • 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem Source: benchchem.com URL:

  • Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds Source: tandfonline.com URL:

  • Product Class 17: Thiazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL:

Sources

Optimization

Technical Support Center: Preventing Disulfide Dimerization of Thiazole-2-Thiols

Welcome to the Technical Support Center. Thiazole-2-thiols (such as 2-mercaptobenzothiazole) are critical pharmacophores and chemical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiazole-2-thiols (such as 2-mercaptobenzothiazole) are critical pharmacophores and chemical intermediates. However, their inherent chemical reactivity often leads to spontaneous oxidation, forming inactive bis(thiazol-2-yl) disulfides.

This troubleshooting guide provides field-proven, mechanistically grounded solutions to help researchers and drug development professionals maintain the monomeric integrity of these compounds during storage and biochemical assays.

Mechanistic FAQs: Understanding the Dimerization Problem

Q: Why does my thiazole-2-thiol spontaneously form a disulfide during storage or in my assay buffer? A: Thiazole-2-thiols exist in a tautomeric equilibrium between their thione and thiol forms[1]. The thiol form—and particularly the deprotonated thiolate anion—is highly susceptible to oxidation. When exposed to dissolved oxygen, trace transition metals (e.g., Cu²⁺, Fe³⁺), or common laboratory oxidants, the compound undergoes a single-electron transfer[2]. This generates a reactive thiyl radical that rapidly dimerizes to form a stable disulfide bond, such as 2,2′-dithiobis(benzothiazole) (MBTS)[3]. Because the thiolate is the reactive species, this dimerization accelerates at neutral to basic pH levels where deprotonation is favored.

Q: Can I use standard reducing agents like DTT or β-mercaptoethanol (BME) to prevent this? A: No, this is highly discouraged. DTT and BME are thiol-based reducing agents. While they can reduce the thiazole disulfide, they do so via a thiol-disulfide exchange mechanism that frequently traps the thiazole as a mixed disulfide[2]. In biological assays, this same mechanism causes thiazole-2-thiols to form covalent mixed disulfides with protein cysteinyl residues, leading to false positives via haptenation[4].

Q: What is the recommended alternative to DTT/BME? A: You should exclusively use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP relies on phosphine chemistry rather than thiol exchange. It cleaves the disulfide bond irreversibly by forming a stable phosphine oxide, completely eliminating the risk of mixed disulfide formation[1]. Furthermore, TCEP maintains its reducing power over a much wider pH range (1.5 to 8.5), making it compatible with the slightly acidic conditions where thiazole-2-thiols are most stable.

Quantitative Comparison of Reducing Agents

To guide your experimental design, the following table summarizes the operational parameters of common reducing agents when applied to thiazole-2-thiols.

Reducing AgentChemical ClassRisk of Mixed DisulfidesEffective pH RangeRecommended for Thiazoles?
TCEP PhosphineNone 1.5 – 8.5Yes (Optimal)
DTT DithiolHigh7.0 – 9.0No
BME MonothiolVery High7.0 – 9.0No
GSH Tripeptide ThiolHigh6.5 – 8.5No
Visualizing the Chemistry and Troubleshooting Logic

Pathway MBT Thiazole-2-thiol (Active Monomer) Oxidants Trace Metals / O2 / ROS (Catalytic Oxidation) MBT->Oxidants Electron Loss MBTS Bis(thiazol-2-yl) disulfide (Inactive Dimer) Oxidants->MBTS Dimerization TCEP TCEP Reduction (Irreversible Cleavage) MBTS->TCEP Phosphine Attack TCEP->MBT Monomer Recovery

Mechanistic pathway of thiazole-2-thiol oxidation to disulfide and irreversible reduction by TCEP.

Workflow Start Thiazole-2-thiol Sample Check Is Disulfide Dimer Detected? (LC-MS / Ellman's Test) Start->Check Yes Dimer Present Check->Yes +2M-2H Mass No Monomer Intact Check->No Expected Mass Reduce Add 5-10 mM TCEP (Avoid DTT/BME) Yes->Reduce Cleave Disulfide Prevent Preventive Storage: 1. Degas Solvents (Argon) 2. Add 0.1 mM EDTA 3. Store at -80°C No->Prevent Maintain State Reduce->Prevent Recovered Monomer

Decision tree for detecting, resolving, and preventing thiazole-2-thiol disulfide dimerization.

Standard Operating Procedure: Recovery and Stabilization

To recover monomeric thiazole-2-thiol from a partially dimerized stock and prevent future oxidation, implement the following self-validating protocol. This workflow couples irreversible reduction with metal chelation and oxygen exclusion.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your assay buffer or storage solvent (e.g., DMSO, Ethanol, or aqueous buffer) with Argon or Nitrogen gas for 15–20 minutes. This physically displaces dissolved oxygen, removing the primary electron acceptor driving oxidation.

  • Metal Chelation: Supplement the buffer with EDTA to a final concentration of 0.05 – 0.1 mM[5].

    • Causality: Trace heavy metals (especially Cu²⁺) act as potent catalysts for thiol oxidation. Chelation neutralizes this catalytic pathway.

  • Disulfide Cleavage: Add TCEP hydrochloride to the solution to achieve a final concentration of 5–10 mM[1].

    • Note: Unbuffered TCEP-HCl will significantly lower the pH of aqueous solutions. Ensure you re-adjust the pH to your target range (ideally pH 6.0–7.4) using NaOH or a strong buffer.

  • Incubation: Incubate the mixture at room temperature for 30 minutes. This provides sufficient time for the phosphine to attack the disulfide bond and yield the free monomer.

  • Self-Validation (Critical Step): Verify the recovery of the free thiol using LC-MS or an Ellman’s reagent (DTNB) assay.

    • LC-MS: Ensure the monomeric mass [M-H]⁻ dominates the spectrum, and the dimer peak [2M-2H]⁻ is absent.

    • Ellman's Assay: A rapid yellow color change (absorbance at 412 nm) confirms the presence of free sulfhydryl groups.

  • Long-Term Storage: Aliquot the validated monomeric stock into amber glass vials (to prevent photo-catalyzed radical formation), blanket the headspace with Argon, seal tightly, and store at -80°C.

References[3] A Much Cleaner Oxidation Process for 2,2′-Dibenzothiazole Disulfide Synthesis Catalyzed by Phosphotungstic Acid. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5zBpsqbaMxSuYDyNELcFbCLwmGxSvTXm5KQystgyu1m-9sCKJVREEzYjETCDfJdLvcdDcrX_un3XJr9z4GRh20nK9ngO8qa0BDHTV8OjzHnu629spYcWOeHhhSSjzgy2rKfwTJ_4RB68stinh7Sjl[2] Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENYO_KB0KtJ57wKuWjTeSuXM4P3hDh9DcziSBUzJcFi8iVFIdWoDHusC138G4rvE19zG_I5wzns_kPWT2WKUBf6lenrQXkPeaX2aufukNhtpQEAW0qGYhAHHYSrxFIX6Qc_2wnRpObDvhg5xxy_tKh7Jyu6Q==[4] Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHoTE348wyrCwWdl_HX26uWv-22Vfj9aBANCXaBkdEEX4BiPS_LBpeGGeBj_l9j_kU04XHMQSx0373JUus6WyTqiFJfSw5GRAkMrEPlynj2oEfodIIp998pmJHlDBpeX_W-NF6[1] 1,3-benzothiazole-2-thiol. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL7GY6SEyubp8ya5FhcisZBE9FnPRTXNsGh8upFH3KcvSQnMCvjDkpWe8wHREyR7tYfa6Hp7plsSTDpfPQb7cMaNfVf-lMkvT9pQPjqn0zhhga-6Hr7bkKY1c1N_FD7sfSgB-5C15zVQ==[5] α-Heteroarylthiomethyl ketones: Small molecule inhibitors of 3CLpro. Srce. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb9XU3gFEP3wkYMuo1WiTFv8ILPz-My2L1wdXizdpfv_N4Mvs_jy-aT1sAQgwyrkrjk5rWEU6sX7kPD5rcoqIduPqZFiKo0C_wCz6NDY8GOa77hQE0WEv6MvmCcw==

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Thiazole Thiols

Welcome to the Advanced Technical Support Center for the purification of thiazole thiols. Thiazole derivatives, such as 2-mercaptobenzothiazole (2-MBT) and its analogs, are critical intermediates in drug development, coo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of thiazole thiols. Thiazole derivatives, such as 2-mercaptobenzothiazole (2-MBT) and its analogs, are critical intermediates in drug development, coordination chemistry, and materials science. Achieving high purity (>99%) via recrystallization is often hindered by two major physicochemical challenges: liquid-liquid phase separation ("oiling out") and oxidative dimerization .

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable, high-yield purification.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my thiazole thiol "oil out" instead of forming solid crystals, and how do I fix it?

The Mechanism: "Oiling out" occurs when a hot, saturated solution cools and crosses the liquid-liquid coexistence curve before reaching the solubility (crystallization) curve[1]. Instead of nucleating solid crystals, the solute separates as a dense, impurity-rich liquid phase. This is exceptionally common in thiazole derivatives when the melting point of the solute is lower than the boiling point of the solvent, or when the cooling rate is too rapid, causing localized supersaturation[2].

The Solution:

  • Adjust the Solvent System: Shift the thermodynamic equilibrium by using a binary solvent system. For 2-mercaptobenzothiazole, a composite solvent of Toluene (primary solvent) and Isopropanol or Acetone (co-solvent) at a 2:1 to 4:1 mass ratio suppresses the liquid-liquid separation phase[3].

  • Control the Cooling Gradient: Avoid "shock cooling" in an ice bath. Allow the flask to cool ambiently in a thermally insulated environment (e.g., a water bath starting at the solvent's boiling point and cooling to room temperature).

  • Seeding: Introduce a microscopic seed crystal of pure thiazole thiol just above the cloud point to bypass the high activation energy of primary nucleation, forcing the system directly into the solid-liquid regime.

Q2: My recrystallized product has a yellow tint and shows a secondary peak in LC-MS. Is my thiol degrading?

The Mechanism: Thiazole thiols are highly susceptible to oxidation, converting into disulfide dimers (e.g., 2,2'-dithiobis(benzothiazole))[4]. The sulfur atom in the thiol group (-SH) easily loses electrons, a process accelerated by atmospheric oxygen, trace transition metals, and alkaline conditions (which increase the concentration of the highly reactive thiolate anion)[5].

The Solution: To prevent oxidative dimerization, the entire recrystallization workflow must be handled under strictly anaerobic conditions[6].

  • Degas Solvents: Use the freeze-pump-thaw method or sparge solvents with Argon/Nitrogen for at least 45 minutes prior to use.

  • pH Control: Ensure glassware is free of alkaline residue (avoid base baths for cleaning; use acid washing instead), as pH > 7 exponentially increases oxidation rates[5].

G Thiol Thiazole Thiol (R-SH) Target Compound Oxidation Oxidation Trigger (O2, High pH, Heat) Thiol->Oxidation Exposure to Air Protection Anaerobic Protocol (Argon, Degassed Solvent) Thiol->Protection Controlled Environment Disulfide Disulfide Dimer (R-S-S-R) Yellow Impurity Oxidation->Disulfide Dimerization PureCrystals High-Purity Crystals (>99% Yield) Protection->PureCrystals Slow Cooling

Caption: Pathway of thiazole thiol oxidation versus protected anaerobic crystallization.

Part 2: Quantitative Data – Solvent System Selection

Selecting the correct solvent is a balance between solubility gradients, boiling points, and chemical inertness. Below is a validated matrix for thiazole thiol recrystallization[3][4].

Solvent SystemRatio (v/v)Boiling Point (°C)Suitability for Thiazole ThiolsMechanistic Notes
Toluene / Isopropanol 3:1~95°C (azeotrope)Excellent Toluene provides high solubility at reflux; IPA acts as an anti-solvent to drive crystallization without oiling out[3].
Ethanol / Water Variable~78°CModerate Prone to oiling out if water is added too rapidly. Water can also introduce dissolved oxygen if not strictly degassed.
Ethyl Acetate / Hexane 1:2~65°CGood Gentle thermal profile. Hexane must be added dropwise at reflux. Good for thermally labile thiols.
Methanol 100%65°CPoor Often leads to liquid-liquid phase separation (oiling out) for complex thiazole derivatives[1].

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Anaerobic Recrystallization of Thiazole Thiols

This self-validating protocol ensures the prevention of disulfide formation and guarantees high-purity crystalline yields.

Step 1: Solvent Preparation (Degassing)

  • Transfer the chosen solvent system (e.g., 3:1 Toluene/Isopropanol) into a Schlenk flask.

  • Sparge the solvent with high-purity Argon for 45 minutes, or perform three consecutive Freeze-Pump-Thaw cycles. Validation: Bubbling should be vigorous enough to displace dissolved O2 without evaporating the volatile co-solvent.

Step 2: Dissolution

  • Place the crude thiazole thiol in a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 10 minutes.

  • Add the degassed solvent incrementally while heating the flask in an oil bath to the solvent's boiling point.

  • Continue adding solvent dropwise until the solid is just dissolved. Validation: The solution must be completely transparent. Any cloudiness indicates undissolved impurities or insufficient solvent.

Step 3: Hot Filtration (Optional but Recommended)

  • If insoluble particulate matter (e.g., polybenzothiazole colloids) remains, pass the hot solution through a pre-heated, Argon-flushed celite pad using a jacketed filter funnel[4].

Step 4: Controlled Crystallization

  • Remove the flask from the oil bath and place it in an insulated Dewar flask containing water heated to the solvent's boiling point.

  • Allow the water bath to cool naturally to room temperature over 4–6 hours.

  • Once at room temperature, transfer the flask to a 4°C refrigerator overnight to maximize yield.

Step 5: Isolation

  • Filter the crystals rapidly via vacuum filtration under a nitrogen blanket (using an inverted funnel connected to N2 over the Buchner funnel).

  • Wash the filter cake with a minimal volume of ice-cold, degassed isopropanol.

  • Dry the crystals in a vacuum desiccator in the dark.

Protocol 2: Rescuing an "Oiled Out" Mixture

If your compound separates as a dense oil at the bottom of the flask, do not discard it. Follow this workflow to rescue the batch.

G Start Hot Saturated Solution Cooling Cooling Phase Start->Cooling OilingOut Oiling Out Detected (Liquid-Liquid Separation) Cooling->OilingOut Rapid Temp Drop Or Poor Solvent Ratio Crystallization Nucleation & Crystallization Cooling->Crystallization Controlled Gradient Fix1 Step 1: Reheat to Reflux & Add 'Good' Solvent OilingOut->Fix1 Halt Cooling Fix2 Step 2: Slow Cooling & Add Seed Crystal Fix1->Fix2 Solution Clears Fix2->Crystallization Bypasses Oil Phase

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Step-by-Step Rescue:

  • Re-dissolution: Immediately return the flask to the heating bath and bring the mixture back to a gentle reflux until the oil completely dissolves back into a single homogeneous phase.

  • Solvent Adjustment: The oiling out indicates the solvent is too "poor" at lower temperatures. Add 5–10% by volume of your "good" solvent (e.g., Toluene) to the boiling mixture.

  • Thermal Equilibration: Remove the flask from the heat source and let it cool extremely slowly (e.g., 1°C per minute).

  • Seeding: Monitor the temperature. When the solution is approximately 5–10°C above the temperature where it previously oiled out, drop in a single pure seed crystal of the thiazole thiol. The seed provides a template for the crystal lattice, drastically lowering the activation energy for solid nucleation and bypassing the liquid-liquid phase separation.

References

  • Asian Journal of Chemistry. "Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor". [Link]

  • Google Patents. "CN105061357A - 2-mercaptobenzothiazole refining method".
  • ResearchGate. "Observation and Analysis of Liquid-liquid Phase Separation and Crystallization Processes of Water/Ethanol/Butylparaben". [Link]

Sources

Optimization

Technical Support Center: Navigating Acidic Synthesis with Cyclopropyl Motifs

A Senior Application Scientist's Guide to Preserving Ring Integrity Welcome to our dedicated technical support center for chemists and drug development professionals. This guide is designed to provide you with in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preserving Ring Integrity

Welcome to our dedicated technical support center for chemists and drug development professionals. This guide is designed to provide you with in-depth, actionable strategies for a common yet challenging issue in organic synthesis: the acid-catalyzed ring opening of cyclopropanes. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the mechanistic understanding and practical insights needed to anticipate, troubleshoot, and ultimately solve this problem in your own labs.

Frequently Asked Questions (FAQs)

Q1: I'm new to working with cyclopropanes. Why are they so prone to opening in the presence of acid?

A1: The reactivity of the cyclopropyl ring is a direct consequence of its significant ring strain . This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are forced to be 60°. This is a major deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to high instability.[1][2][3]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, which introduces additional strain.[1][2]

This stored energy, estimated to be around 27.5 kcal/mol, makes the cyclopropane ring behave somewhat like a C=C double bond in terms of reactivity.[4][5] When an acid is present, a carbon atom on the ring can be protonated. This creates a highly unstable intermediate, a protonated cyclopropane, which rapidly rearranges to a more stable carbocation, cleaving the three-membered ring in the process. This process is often irreversible and thermodynamically favorable.

Q2: Does the substitution pattern on the cyclopropyl ring affect its stability to acid?

A2: Absolutely. The electronic nature of the substituents plays a crucial role in the ring's susceptibility to acid-catalyzed opening.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or aryl groups can stabilize the formation of an adjacent positive charge. This often increases the rate of acid-catalyzed ring opening because they lower the activation energy for the cleavage of a specific C-C bond to form a more stable carbocation intermediate.

  • Electron-Withdrawing Groups (EWGs): Groups like esters, ketones, or nitriles destabilize the formation of an adjacent carbocation. This generally makes the cyclopropane ring more resistant to acid-catalyzed opening.[6] Cyclopropanes featuring both a donor and an acceptor group (often called D-A cyclopropanes) are particularly activated and can undergo ring-opening under very mild Lewis acidic conditions.[7][8][9][10]

The Mechanism of Acid-Catalyzed Ring Opening

Understanding the mechanistic pathway is critical to devising effective strategies for its prevention. The process generally follows an SN1-like mechanism, where the rate-determining step is the formation of a carbocation intermediate after initial protonation.

Caption: General mechanism of acid-catalyzed cyclopropane ring opening.

Troubleshooting Guide: Minimizing Unwanted Ring Opening

Q3: My reaction is producing a mixture of my desired product and a ring-opened byproduct. How can I improve selectivity?

A3: This is a classic case where the kinetics of the reaction pathways are competing. Your desired reaction and the ring-opening side reaction have different activation energies. The key is to adjust the reaction conditions to favor the kinetics of your desired transformation. This is often a matter of Kinetic vs. Thermodynamic Control .[11][12][13]

  • The Kinetic Product is the one that forms fastest (has the lowest activation energy).

  • The Thermodynamic Product is the most stable one (has the lowest overall energy).

Ring-opened products are often thermodynamically very stable. Your goal is to operate under Kinetic Control .

G start Mixture of Desired & Ring-Opened Products Detected q1 Is the reaction run at elevated temperature? start->q1 a1_yes Action: Lower the Temperature Rationale: Favors the kinetic product by making it harder to overcome the higher activation energy of the thermodynamic pathway. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Can you use a milder acid? a1_yes->q2 a2_yes Action: Switch to a Weaker Acid Rationale: Provides just enough activation for the desired reaction without promoting the high-energy ring-opening pathway. See Table 1. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a1_no->q2 q3 Is the reaction time long? a2_yes->q3 a3_yes Action: Reduce Reaction Time Rationale: Prevents the kinetically formed product from equilibrating to the more stable thermodynamic (ring-opened) product. q3->a3_yes Yes end_node Re-analyze Product Ratio q3->end_node No a2_no->q3 a3_yes->end_node

Caption: Troubleshooting workflow for improving reaction selectivity.

Actionable Steps:

  • Lower the Temperature: This is the most critical parameter. Run your reaction at the lowest temperature that still allows for the formation of your desired product, even if the rate is slow. Try 0 °C, -20 °C, or even -78 °C. Low temperatures disproportionately slow down the reaction with the higher activation energy, which is often the ring-opening pathway.[11][14]

  • Change Your Acid: The choice of acid is paramount. A strong acid like sulfuric acid or triflic acid creates a high concentration of protons and strongly coordinating counter-ions that promote ring opening. Switch to a milder acid.

    • For Brønsted acids: Consider using pyridinium p-toluenesulfonate (PPTS) or a carboxylic acid like acetic acid.[15][16]

    • For Lewis acids: If your substrate is a D-A cyclopropane, even mild Lewis acids like MgI₂ or Sc(OTf)₃ can cause ring opening.[7][10] You may need to screen weaker options like ZnCl₂ or consider non-acidic routes.

  • Reduce Reaction Time: Monitor your reaction closely by TLC or LCMS. Work up the reaction as soon as a reasonable amount of your desired product has formed, before it has a chance to convert to the more stable ring-opened product.[11]

Q4: I'm designing a synthesis from scratch. How can I proactively choose conditions to protect a cyclopropyl group?

A4: Excellent question. Proactive planning is far more effective than reactive troubleshooting. Here is a comparative table to guide your choice of acidic reagents.

Reagent ClassExamplesRisk of Ring OpeningRationale & Best Practices
Strong Mineral Acids H₂SO₄, HCl, HBrVery High These provide a high concentration of protons and promote carbocation formation. Avoid whenever possible.
Strong Organic Acids Triflic Acid (TfOH), TsOHHigh Highly acidic and non-coordinating anions readily stabilize cationic intermediates, facilitating ring opening. Use with extreme caution and at very low temperatures.
Mild Brønsted Acids Pyridinium p-toluenesulfonate (PPTS), Acetic Acid (AcOH)Moderate to Low These provide a low equilibrium concentration of protons. PPTS is often an excellent choice for acid-labile substrates as it buffers the system.[15][16]
Solid-Supported Acids Amberlyst®, Nafion®Low The acid sites are localized on a solid support, which can prevent bulk solution protonation and sometimes offer steric hindrance that disfavors protonation of the cyclopropyl ring.
Strong Lewis Acids AlCl₃, TiCl₄, BF₃·OEt₂High These coordinate strongly to heteroatoms, which can induce significant positive charge buildup and initiate ring cleavage, especially in D-A cyclopropanes.
Mild Lewis Acids ZnCl₂, MgBr₂, Sc(OTf)₃Substrate Dependent Highly effective for activating carbonyls, but their use with cyclopropanes must be evaluated on a case-by-case basis. Sc(OTf)₃ is known to catalyze ring-opening.[10][17]

Table 1: Comparative risk of cyclopropyl ring opening with common acidic reagents.

Protocol Example: Mild Acetal Deprotection in the Presence of a Cyclopropyl Group

This protocol demonstrates the use of PPTS, a mild Brønsted acid, to selectively deprotect a diethyl acetal without causing the opening of a nearby cyclopropyl ring.

Reaction: (1-cyclopropylethyl)benzene diethyl acetal to 1-cyclopropylethyl)acetophenone

Materials:

  • Substrate (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Acetone (as solvent)

  • Water (4.0 eq)

  • Round-bottom flask with stir bar

  • TLC plates (e.g., silica gel with fluorescent indicator)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the cyclopropyl-containing acetal (1.0 eq) and dissolve it in acetone (approx. 0.1 M concentration).

  • Reagent Addition: Add water (4.0 eq) to the solution. This is crucial for the hydrolysis mechanism.

  • Catalyst Introduction: Add PPTS (0.2 eq) to the stirring solution at room temperature. The use of a catalytic amount of a mild acid is key to minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes. The starting material is less polar than the product ketone. An ideal mobile phase would be 10-20% ethyl acetate in hexanes.

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the PPTS catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Expected Outcome: This protocol should yield the desired ketone with minimal (<5%) formation of ring-opened byproducts. The mild, buffered acidic environment provided by PPTS is sufficient to catalyze the deprotection but not strong enough to protonate and open the stable cyclopropyl ring.

References

  • Moss, R. A., & Jones, M. (2004).
  • OpenOChem. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link][1]

  • Wikipedia. (2024). Ring strain. Retrieved from [Link][2]

  • Pearson. (n.d.). Cyclopropane (C3H6, a three-membered ring) is more reactive than... Retrieved from [Link][3]

  • Azizoglu, A., Balci, M., Mieusset, J. L., & Brinker, U. H. (2008). Substituent effects on the ring-opening mechanism of lithium bromocyclopropylidenoids to allenes. The Journal of Organic Chemistry, 73(21), 8182–8188. [Link][6]

  • Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 126(13), 4444–4452. [Link][4]

  • Hoz, S. (1989). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. Organometallics, 8(7), 1794-1797.
  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. Retrieved from [Link][5]

  • ResearchGate. (2012). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. Retrieved from [Link]

  • ResearchGate. (2012). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2 | Request PDF. Retrieved from [Link]

  • Newcomb, M., & Johnson, C. C. (1998). Substituent control of cyclopropylcarbinyl radical ring opening reactions. Accounts of Chemical Research, 31(5), 281-288.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(18), 10337-10390. [Link][7]

  • Wikipedia. (2024). Thermodynamic reaction control. Retrieved from [Link][11]

  • Kumar, S., & Singh, V. K. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. European Journal of Organic Chemistry, 2021(24), 3467-3471. [Link][9]

  • De, C. K., & Gandon, V. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 10(38), 8793-8798. [Link][17]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link][12]

  • Beilstein Journals. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link][15]

  • PMC. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link][16]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link][13]

Sources

Troubleshooting

Optimization of reaction temperature for cyclopropyl thiazole formation

Introduction Welcome to the technical support guide for the synthesis of cyclopropyl thiazoles. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of cyclopropyl thiazoles. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The formation of the thiazole ring, typically via the Hantzsch synthesis, is a powerful tool in medicinal chemistry.[1] However, the inclusion of a strained cyclopropyl moiety introduces unique challenges, particularly concerning thermal stability and reaction specificity.

Temperature is arguably the most critical parameter to control in this reaction. It directly influences reaction rate, yield, and the impurity profile.[2] Insufficient heat may lead to an incomplete or stalled reaction, while excessive temperatures can cause decomposition of starting materials, degradation of the cyclopropyl group, or the formation of unwanted side products.[3] This guide provides in-depth, experience-driven answers to common issues, detailed protocols for systematic temperature optimization, and logical workflows to troubleshoot your experiments effectively.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of cyclopropyl thiazoles, with a focus on temperature-related solutions.

Q1: My reaction shows very low or no product formation at room temperature. What are the first steps?

A1: It is common for the Hantzsch thiazole synthesis to require thermal energy to overcome the activation barrier for the initial nucleophilic attack and subsequent cyclization.[2] If your reaction is sluggish at room temperature, a systematic increase in temperature is the most logical first step.

  • Initial Action: Gradually warm the reaction mixture to 40-50°C and monitor its progress every hour using Thin Layer Chromatography (TLC). The disappearance of the α-haloketone and thioamide starting materials, alongside the appearance of a new, more polar spot, indicates product formation.[3]

  • Rationale: The cyclocondensation step is often the rate-limiting step and is significantly accelerated by heat. Many procedures for similar thiazole syntheses report heating as a necessary condition.[3] For instance, some syntheses of related structures are conducted at temperatures ranging from 65°C to reflux.[4][5]

  • Caution: Avoid immediately jumping to high temperatures (e.g., >100°C) without incremental testing, as this can lead to the issues described in Q2 and Q3.

Q2: I'm getting a low yield, and my TLC shows unreacted starting materials even after prolonged heating. What does this suggest?

A2: Persistent starting materials after extended reaction times, even with heating, point towards a few possibilities that are often temperature-dependent.

  • Suboptimal Temperature: You may still be below the optimal temperature required for your specific substrates. The electronic and steric properties of your cyclopropyl-containing α-haloketone and thioamide can significantly influence the required activation energy.

  • Solvent Choice: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. If you are using a low-boiling solvent like methanol (BP 65°C), you may be temperature-limited. Switching to a higher-boiling solvent such as ethanol (BP 78°C), 1-butanol (BP 118°C), or DMF may be necessary to achieve the optimal reaction temperature.[4]

  • Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can often drive reactions to completion more efficiently and at higher effective temperatures over shorter periods.[1][6] Studies have shown that yields can increase dramatically (e.g., from 71% to 95%) by optimizing microwave conditions.[6]

Troubleshooting Workflow: Incomplete Conversion

Caption: Workflow for addressing incomplete reactions.

Q3: My TLC plate is messy, with multiple spots, and the final product is impure. How can temperature control help?

A3: The formation of multiple byproducts is a classic sign of suboptimal reaction conditions, often linked to excessive temperature.[3] The cyclopropyl group, being a strained ring, can be particularly sensitive to harsh conditions.

  • Potential Side Reactions:

    • Isomer Formation: Under certain conditions, isomeric impurities like 2-imino-2,3-dihydrothiazoles can form.[7] Careful control of pH and temperature can minimize this.

    • Decomposition: At excessively high temperatures, your starting materials or even the desired cyclopropyl thiazole product may begin to decompose, leading to a complex mixture.

    • Cyclopropyl Ring Opening: While generally robust, the cyclopropyl ring can be susceptible to opening under very harsh acidic or thermal conditions, leading to undesired linear byproducts.

  • Optimization Strategy: If you are observing significant byproduct formation, your reaction temperature is likely too high.

    • Action: Reduce the temperature by 20°C from your current condition and monitor the reaction. You may need to accept a longer reaction time for a cleaner reaction profile and higher purity.[2]

    • Systematic Screening: The best approach is to run a parallel screen of several temperatures (e.g., 60°C, 80°C, 100°C) to identify the "sweet spot" that provides the best balance of reaction rate and purity. See the detailed protocol below.

Q4: What is a good starting temperature range for optimizing my cyclopropyl thiazole synthesis?

A4: A good starting point is a range from room temperature up to the reflux temperature of a common protic solvent like ethanol.

  • Recommended Starting Range: 60°C to 80°C.

  • Rationale: Many Hantzsch syntheses proceed efficiently in this range.[4] For example, one study involving a cyclopropyl fragment proceeded at room temperature but required 20 hours.[8][9] Another microwave-assisted synthesis was optimized at 90°C.[6] This indicates that the optimal temperature is highly substrate-dependent but often falls within a moderate heating range.

Experimental Protocol: Temperature Optimization Screening

This protocol outlines a systematic approach to identify the optimal reaction temperature for your specific cyclopropyl thiazole synthesis.

Objective: To determine the temperature that maximizes the yield and purity of the desired product by minimizing reaction time and side product formation.

Methodology:

  • Setup: In three separate, identical reaction vials equipped with stir bars, combine your α-haloketone (1.0 equiv), the cyclopropyl-containing thioamide (1.1 equiv), and the chosen solvent (e.g., ethanol, to a concentration of 0.2 M).

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature.

    • Vial 1: 60°C

    • Vial 2: 80°C

    • Vial 3: 100°C (or reflux temperature of the solvent)

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture and spot it on a TLC plate. Use a suitable eluent system to resolve the starting materials and the product.

  • Analysis: Visualize the TLC plates under UV light and/or with a suitable stain. For each temperature and time point, assess:

    • The consumption of starting materials.

    • The intensity of the product spot.

    • The presence and intensity of any byproduct spots.

  • Work-up: Once a reaction is deemed complete (i.e., the limiting starting material is consumed), cool the mixture to room temperature. A common work-up involves pouring the reaction mixture into a weak base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to neutralize the hydrohalide salt formed and precipitate the free thiazole product.[3][7]

  • Isolation & Characterization: Collect the precipitate by filtration, wash with water, and dry.[10] Determine the crude yield and assess purity by ¹H NMR or LC-MS.

Data Interpretation Table

Summarize your findings in a table to easily compare the conditions.

Temperature (°C)Time (h) to CompletionTLC ObservationsOutcome Assessment
60~18 hClean conversion, minimal byproductsGood Purity, Slow Rate. Suitable for overnight reaction.
80~4 hStrong product spot, faint byproduct spot observedOptimal Balance. Good yield and purity in a reasonable timeframe.
100~1.5 hFast conversion, multiple significant byproduct spotsPoor Purity, Fast Rate. Temperature is too high.

Hantzsch Reaction Pathway

Hantzsch_Synthesis A Cyclopropyl Thioamide C Thioenol Intermediate A->C Nucleophilic Attack B α-Haloketone B->C D Iminothiazoline Intermediate C->D Cyclization (Temperature Sensitive) E Cyclopropyl Thiazole D->E Dehydration

Caption: Simplified Hantzsch pathway for cyclopropyl thiazole synthesis.

References

Sources

Optimization

Technical Support Center: Mitigating Steric Hindrance of the 4-Cyclopropyl Group in Coupling Reactions

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center dedicated to addressing challenges associated with the 4-cyclopropyl group in transition-metal-catalyzed cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center dedicated to addressing challenges associated with the 4-cyclopropyl group in transition-metal-catalyzed cross-coupling reactions. The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, prized for its unique conformational and electronic properties that can enhance metabolic stability and binding affinity. However, its distinct three-dimensional structure, particularly when positioned at the 4-position of an aryl ring, introduces significant steric challenges that can impede common C-C and C-N bond-forming reactions.

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these complexities and achieve high-yielding, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the challenges encountered with 4-cyclopropylaryl substrates.

Q1: What makes the 4-cyclopropylaryl moiety so challenging in cross-coupling reactions?

A: The difficulty arises from a combination of steric and electronic factors.

  • Steric Bulk: The cyclopropyl group is not flat; it is a three-dimensional ring that occupies significant space. When attached to an aryl ring, it acts as a bulky substituent that can sterically shield the reaction center (the carbon bearing the halide or organometallic group). This hindrance impedes the approach of the bulky palladium catalyst complex, slowing down crucial steps in the catalytic cycle, particularly the final reductive elimination step.[1][2]

  • Unique Electronics: The C-C bonds of a cyclopropane ring have significant p-character, allowing them to conjugate with adjacent π-systems, similar to a double bond.[3] This electronic interaction can influence the reactivity of the aryl system. While often beneficial for product properties, this interplay, combined with the steric profile, requires a finely tuned catalytic system to achieve efficient coupling.

Q2: I'm observing significant side products. What are the most common ones and why do they form?

A: With sterically demanding substrates, the desired cross-coupling pathway is slowed, allowing competing side reactions to become prominent. The most common are:

  • Protodeboronation (in Suzuki Couplings): This is the cleavage of the C-B bond of the boronic acid or ester by a proton source (like trace water) before it can transmetalate to the palladium center.[4][5] Hindered boronic acids are particularly susceptible as the slow transmetalation step gives more time for this degradation to occur. Using more stable potassium organotrifluoroborates can mitigate this issue.[5][6]

  • Dehalogenation (Hydrodehalogenation): The aryl halide starting material is converted back to an arene. This often occurs via a β-hydride elimination pathway from a palladium-hydride species in the catalytic cycle, which can become competitive if the desired reductive elimination is sterically hindered.[1][7]

  • Homocoupling: Two molecules of the organometallic reagent (e.g., boronic acid) or the terminal alkyne (in Sonogashira reactions) couple together.[4] In Sonogashira couplings, this is often called Glaser coupling and can be promoted by the copper cocatalyst in the presence of oxygen.[8]

Q3: Why is ligand selection the most critical parameter for these reactions?

A: The ligand is not just a spectator; it is the primary tool for tuning the catalyst's reactivity and stability. For sterically hindered substrates, the ligand's job is twofold:

  • Promote Difficult Catalytic Steps: Bulky, electron-rich ligands are essential.[9][10] The electron-rich nature increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[10][11] The steric bulk of the ligand promotes the final, and often most challenging, reductive elimination step to form the product C-C or C-N bond, outcompeting side reactions like β-hydride elimination.[11][12]

  • Stabilize the Active Catalyst: These ligands form stable, monoligated Pd(0) species that are highly active and less prone to decomposition into inactive palladium black.[10][11]

Part 2: Troubleshooting Guide by Reaction Type

This section provides practical, step-by-step guidance for specific experimental problems.

2.1 Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling between a 4-cyclopropylaryl boronic acid and a hindered aryl halide is failing, showing low conversion and significant protodeboronation.

Solution Workflow:

This issue points to a catalytic system that is not active enough to overcome the steric barriers, leading to reagent degradation. A systematic optimization is required.

G cluster_0 Troubleshooting Workflow: Suzuki-Miyaura Coupling start Low Yield / No Reaction reagent_check Step 1: Verify Reagent Stability - Use fresh cyclopropylboronic acid? - Switch to potassium cyclopropyltrifluoroborate (K-cPr-BF3)? [1, 14] start->reagent_check Initiate Troubleshooting catalyst_opt Step 2: Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). [5] - Use a modern precatalyst (e.g., G3/G4 palladacycle)? reagent_check->catalyst_opt If protodeboronation persists condition_opt Step 3: Adjust Reaction Conditions - Screen bases (K3PO4, Cs2CO3)? - Increase temperature (e.g., 100-120 °C)? - Change solvent (Toluene, Dioxane)? catalyst_opt->condition_opt If conversion is still low success High Yield Achieved condition_opt->success Optimization Complete

Caption: Logical workflow for troubleshooting low-yield Suzuki couplings.

Detailed Recommendations:

  • Ligand and Catalyst Selection: Standard ligands like PPh₃ are often insufficient. You must use a specialized ligand designed for challenging couplings.

    • Recommended Ligands: Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos) or highly hindered alkylphosphines (e.g., t-Bu-PAd₂) are excellent choices.[6]

    • Precatalyst: Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or an advanced, air-stable palladacycle precatalyst (e.g., XPhos-Pd-G3) for consistent generation of the active Pd(0) species.

  • Optimize Conditions:

    • Base: A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ for hindered couplings.[9]

    • Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are standard.[1] A small amount of water can sometimes be beneficial when using K₃PO₄.[13]

    • Temperature: These reactions often require elevated temperatures (100-120 °C) to overcome the high activation energy of the reductive elimination step.[1]

2.2 Buchwald-Hartwig Amination

Problem: The C-N coupling between my 4-cyclopropylaniline and an aryl bromide is sluggish, resulting in incomplete conversion and starting material recovery.

Solution Workflow:

The Buchwald-Hartwig amination is highly sensitive to the ligand-base combination, especially with sterically demanding nucleophiles or electrophiles.

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition + Ar-X pd0->oa pdiia L_n(Ar)Pd(II)-X oa->pdiia amine Amine Binding + R₂NH, -HX pdiia->amine Base Mediated pdiib L_n(Ar)Pd(II)-NR₂ amine->pdiib re Reductive Elimination - Ar-NR₂ pdiib->re Rate-Limiting Step (Affected by Sterics) re->pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle; sterics impact reductive elimination.

Detailed Recommendations:

  • Ligand Choice is Key: The choice of ligand depends on the amine class.

    • For Primary Amines (like 4-cyclopropylaniline): Use highly hindered biarylphosphine ligands such as XPhos or BrettPhos .[14] These are specifically designed to promote the coupling of primary amines and prevent diarylation.

    • For Secondary Amines: Ligands like RuPhos or cataCXium A can be very effective.

  • Base Selection: The base deprotonates the amine to form the active nucleophile.

    • Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these couplings.[14]

    • For sensitive substrates with ester groups, milder bases like K₃PO₄ or Cs₂CO₃ should be screened to avoid side reactions.[14]

  • Solvent and Temperature:

    • Toluene or dioxane are the most common solvents.

    • Reactions are typically run at elevated temperatures, often around 100 °C, to facilitate the C-N bond-forming reductive elimination.[14]

2.3 Sonogashira Coupling

Problem: My Sonogashira coupling of a 4-cyclopropylaryl iodide results in a high yield of the diyne homocoupled byproduct and very little of my desired product.

Solution Workflow:

This is a classic problem in Sonogashira chemistry, where the copper-catalyzed alkyne homocoupling (Glaser coupling) outcompetes the desired palladium-catalyzed cross-coupling.[8]

Detailed Recommendations:

  • Go Copper-Free: The copper(I) cocatalyst is often the main culprit in promoting homocoupling, especially if trace oxygen is present.[8][15] Modern protocols often omit the copper salt entirely.

  • Optimize the Palladium/Ligand System: In the absence of copper, the palladium catalyst must facilitate all steps, including alkyne activation.

    • Catalyst: A robust palladium source like Pd(PPh₃)₄ or an in-situ generated catalyst from Pd₂(dba)₃ and a suitable ligand is required.

    • Ligand: Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ ) can accelerate the cross-coupling cycle, making it more competitive than the homocoupling pathway.[15]

  • Control the Atmosphere: The oxidative homocoupling of alkynes is highly sensitive to oxygen.[4]

    • Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with argon or nitrogen for an extended period.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Base and Solvent:

    • An amine base such as diisopropylamine (DIPA) or triethylamine (TEA) is typically used, often serving as both the base and part of the solvent system.[15]

    • A co-solvent like THF or toluene is common.

Part 3: Data Tables & Experimental Protocols
Table 1: Recommended Ligands for Sterically Hindered Couplings
Ligand NameClassKey FeaturesRecommended For
XPhos Dialkylbiaryl PhosphineVery bulky and electron-rich; promotes oxidative addition and reductive elimination.[9][10]Suzuki, Buchwald-Hartwig (esp. primary amines).[14]
SPhos Dialkylbiaryl PhosphineSimilar to XPhos with high activity for hindered substrates.[9]Suzuki, Heck.
RuPhos Dialkylbiaryl PhosphineEffective for C-N and C-O couplings; good for secondary amines.[9]Buchwald-Hartwig.
P(t-Bu)₃ TrialkylphosphineHighly electron-rich and sterically demanding cone angle.[11]Suzuki, Sonogashira (copper-free).[15]
cataCXium® A Di-adamantylalkylphosphineVery bulky and effective for activating less reactive aryl chlorides.Suzuki, Buchwald-Hartwig.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with Potassium Cyclopropyltrifluoroborate

This protocol is a robust starting point for challenging couplings involving the cyclopropyl moiety.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1, 0.2 M).

  • Degassing: Seal the flask and further degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a 4-Cyclopropylaryl Bromide

This protocol is designed to minimize the formation of homocoupling byproducts.

  • Setup: To an oven-dried Schlenk flask, add the 4-cyclopropylaryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and P(t-Bu)₃ (8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Add degassed toluene (0.3 M), the terminal alkyne (1.2 equiv.), and degassed diisopropylamine (DIPA, 3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent and filter through a pad of celite to remove palladium salts. Concentrate the filtrate and purify by column chromatography.

References
  • Fu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481–7485. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Taha, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17822. Available from: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]

  • Li, C., et al. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 93(3). Available from: [Link]

  • Liu, W.-B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3293. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Fu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 89(22), 16410-16419. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dreher, S. D., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 14(7), 1834–1837. Available from: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4932–4946. Available from: [Link]

  • Probst, D. A. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. University of South Carolina. Retrieved from [Link]

  • Unknown. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • Saha, D., & Ali, W. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 1-16. Retrieved from [Link]

  • Fu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Gandeepan, P., & Li, C.-J. (2015). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications, 51(38), 8029-8043. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Bhunia, S., & Singh, V. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Current Chemistry. Retrieved from [Link]

  • Jia, T., & He, C. (2016). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research, 49(9), 1832-1843. Available from: [Link]

  • Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Cyclopropyl-1,3-thiazole-2-thiol

Introduction: 4-Cyclopropyl-1,3-thiazole-2-thiol (C₆H₇NS₂, MW: 157.3 g/mol ) is a heterocyclic compound featuring a thiazole ring, a reactive thiol group, and a cyclopropyl moiety.[1][2] Such structures are common scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

4-Cyclopropyl-1,3-thiazole-2-thiol (C₆H₇NS₂, MW: 157.3 g/mol ) is a heterocyclic compound featuring a thiazole ring, a reactive thiol group, and a cyclopropyl moiety.[1][2] Such structures are common scaffolds in medicinal chemistry, making the development of robust analytical methods for purity and stability assessment a critical step in the drug development pipeline.[3] The presence of a sulfur atom and a potentially ionizable thiol group presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to poor peak shape and inconsistent retention.

This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for 4-Cyclopropyl-1,3-thiazole-2-thiol. We will move beyond a simple protocol, exploring the scientific rationale behind our choices and comparing different chromatographic strategies to arrive at a robust, validated method suitable for quality control and regulatory submission. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Part 1: Foundational Strategy and Analyte Characterization

Before any injection is made, a successful method development campaign begins with understanding the analyte and the regulatory framework. The goal is to create a method that is not just successful once, but is reliable and transferable.[7][8]

1.1 Physicochemical Properties & Predicted Behavior:

  • Structure: The molecule contains a thiazole ring, which is aromatic, and a thiol group (-SH), which is weakly acidic.

  • Polarity: The combination of the nonpolar cyclopropyl group and the polar thiazole-thiol core suggests moderate polarity. The predicted LogP value for similar structures is often in the 1.0-2.0 range, making it suitable for reversed-phase chromatography.[9]

  • pKa: The thiol group is expected to have a pKa in the range of 9-11. This is a critical parameter. To ensure consistent retention and sharp peaks in RP-HPLC, it is essential to work at a mobile phase pH at least 2 units below the pKa, keeping the thiol group in its neutral, non-ionized state.[10] Operating near the pKa would result in a mixture of ionized and non-ionized forms, leading to broad, tailing peaks.

  • UV Absorbance: Thiazole derivatives typically exhibit strong UV absorbance. A UV scan would be performed to determine the optimal wavelength (λmax) for detection, ensuring high sensitivity. For similar structures, wavelengths between 230-350 nm are common.[11][12]

1.2 The Chromatographic Challenge: Sulfur-Containing Heterocycles

Sulfur-containing compounds, particularly thiols, are notoriously challenging. The sulfur atom can have secondary interactions with residual silanols on the silica surface of standard C18 columns, causing significant peak tailing. Furthermore, thiols can be susceptible to oxidation, forming disulfides, which must be resolved as a potential impurity. A successful method must be able to separate the active pharmaceutical ingredient (API) from these potential degradants and any process-related impurities.[13][14]

Part 2: A Comparative Approach to Method Development

We will evaluate three distinct HPLC methods, starting with a generic screening method and progressively introducing targeted optimizations. This comparative approach demonstrates the rationale for each modification and its impact on chromatographic performance. For this study, hypothetical but realistic data is used to illustrate the outcomes.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Comparison cluster_final Phase 3: Finalization A Define Analyte Properties (pKa, LogP, UV λmax) B Set Analytical Target Profile (ATP) (e.g., Resolution > 2, Tailing < 1.5) A->B C Method A: Generic C18 Gradient B->C D Method B: Optimized pH & Gradient C->D Poor Peak Shape E Method C: Alternative Stationary Phase D->E Compare Selectivity F Select Optimal Method (Based on ATP) E->F G Validate per ICH Q2(R1) F->G ValidationParameters Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (RSD%) Precision->Range Linearity Linearity (r²) Linearity->Range Method Validated Method Range->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Sources

Comparative

Mass spectrometry fragmentation patterns of cyclopropyl thiazoles

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the cyclopropyl thiazole motif. This structural combination is highly prized in medicinal chemistry: the cy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the cyclopropyl thiazole motif. This structural combination is highly prized in medicinal chemistry: the cyclopropyl group imparts conformational constraint and metabolic stability (lowering susceptibility to cytochrome P450 oxidation), while the thiazole ring modulates basicity and lipophilicity. However, when these compounds enter pharmacokinetic (PK) or metabolite identification (MetID) pipelines, their mass spectrometry (MS) fragmentation behavior can be notoriously complex.

This guide objectively compares the performance of three primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS), Liquid Chromatography-Electrospray Ionization-Triple Quadrupole MS (LC-ESI-QqQ), and Liquid Chromatography-High-Resolution MS (LC-ESI-HRMS)—for the structural elucidation of cyclopropyl thiazoles. By understanding the causality behind their fragmentation, researchers can select the optimal analytical system for their specific workflow.

Mechanistic Causality: How Cyclopropyl Thiazoles Fragment

Before comparing instrument platforms, we must establish the intrinsic gas-phase chemistry of the analyte. The fragmentation of cyclopropyl thiazoles under collision-induced dissociation (CID) or electron ionization (EI) is governed by two competing pathways: the strain-release of the cyclopropyl ring and the heteroaromatic stability of the thiazole.

The Cyclopropyl Moiety: Alpha-Cleavage vs. Ring Opening

The high C-H bond dissociation energy of the cyclopropyl group makes it stable in solution, but under MS fragmentation conditions, the inherent ring strain dictates its behavior.

  • Alpha-Cleavage: The most common initial fragmentation is the loss of the cyclopropyl radical (•C₃H₅, -41 Da) via alpha-cleavage, which leaves behind a stable carbocation or acylium ion [1].

  • 1,5-Sigmatropic Shift & Ring Opening: In specific structural contexts (especially when conjugated to amines or aromatic systems), the cyclopropyl group undergoes a 1,5-sigmatropic shift of a cyclopropylmethylene hydrogen atom. This is accompanied by the opening of the cyclopropyl ring, yielding reactive eniminium or azoniafulvenyl intermediates [2]. In in vivo MetID studies, these ring-opened intermediates are notorious for forming glutathione (GSH) conjugates [3].

The Thiazole Ring: Heterocyclic Cleavage

While pyrimidine rings often remain intact during fragmentation, thiazole rings are comparatively labile. The primary diagnostic fragmentation for a thiazole ring is the extrusion of neutral molecules, most notably the loss of hydrogen cyanide (HCN, -27 Da) or carbon monosulfide (CS, -44 Da) [4].

Fragmentation Parent Cyclopropyl Thiazole [M+H]+ Alpha Alpha-Cleavage Loss of •C3H5 (-41 Da) Parent->Alpha CID (Low CE) RingOpen 1,5-Sigmatropic Shift Ring Opening Parent->RingOpen CID (Medium CE) Thiazole Thiazole Cleavage Loss of HCN (-27 Da) Parent->Thiazole CID (High CE) Reactive Reactive Intermediate (e.g., Azoniafulvenyl) RingOpen->Reactive Rearrangement

Fig 1: Primary MS/MS fragmentation pathways of cyclopropyl thiazoles under CID.

Platform Comparison: Selecting the Right MS Technology

The choice of mass spectrometer drastically alters the data acquired. Below is an objective comparison of the three dominant platforms used for analyzing these compounds.

A. GC-EI-MS (Nominal Mass, Hard Ionization)
  • Mechanism: Utilizes 70 eV electron impact, a "hard" ionization technique that shatters the molecule into a highly reproducible fingerprint.

  • Performance: Excellent for volatile, low-molecular-weight cyclopropyl thiazoles. It reliably produces the diagnostic [M-41]⁺ (loss of cyclopropyl) and [M-HCN]⁺ ions.

  • Limitation: The lack of a soft molecular ion (M⁺ is often absent) makes it difficult to identify unknown metabolites, as the parent mass is lost.

B. LC-ESI-QqQ (Nominal Mass, Soft Ionization)
  • Mechanism: Electrospray ionization (ESI) preserves the intact [M+H]⁺ ion. The triple quadrupole (QqQ) uses Multiple Reaction Monitoring (MRM) to isolate the parent ion, fragment it via CID, and detect a specific product ion.

  • Performance: This is the gold standard for high-throughput PK quantification. By monitoring the transition from [M+H]⁺ to [M+H - 41]⁺, QqQ platforms deliver unmatched sensitivity and linear dynamic range.

  • Limitation: Nominal mass resolution cannot distinguish between isobaric fragments (e.g., a loss of 41 Da could theoretically be •C₃H₅ or •C₂H₃N).

C. LC-ESI-HRMS (High-Resolution Exact Mass)
  • Mechanism: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide exact mass measurements (mass accuracy < 5 ppm).

  • Performance: Essential for non-targeted analysis and MetID [5]. HRMS is the only platform capable of definitively proving that a cyclopropyl ring has opened and formed a GSH adduct in vivo, as it can calculate the exact elemental composition of the fragment ions.

Quantitative Data Summary
PlatformIonizationMass AccuracyCharacteristic Fragments DetectedPrimary ApplicationSensitivity (LOD)
GC-EI-MS Hard (70 eV)Nominal (~0.1 Da)[M-41]⁺, [M-HCN]⁺, [M-CS]⁺Library matching, volatile impuritiesHigh (pg range)
LC-ESI-QqQ Soft (CID)Nominal (~0.1 Da)MRM transitions (Parent → [M-41]⁺)High-throughput PK quantificationUltra-High (fg range)
LC-ESI-HRMS Soft (CID/HCD)Exact (< 5 ppm)Exact mass fragments, GSH adductsUntargeted MetID, Structural elucidationHigh (pg range)

Self-Validating Experimental Protocol: LC-HRMS for MetID

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating LC-HRMS workflow for identifying cyclopropyl thiazole metabolites. This method utilizes Data-Dependent Acquisition (DDA) to ensure every precursor ion triggers a high-resolution MS/MS scan, validating the structural assignment.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (containing the dosed cyclopropyl thiazole) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a ¹³C-labeled analog). Causality: Acetonitrile denatures proteins and extracts the lipophilic thiazole, while the cold temperature halts enzymatic degradation.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 2% B to 98% B over 11.5 minutes [5]. Causality: The gradient ensures that highly polar ring-opened GSH conjugates elute early, while the intact, lipophilic parent compound elutes later.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

  • Source: ESI in Positive Ion Mode.

  • Scan Mode: DDA (Top 5). The system performs a full MS1 scan (m/z 100-1000) at high resolution (e.g., 70,000 FWHM). The top 5 most abundant ions are automatically selected for MS2 fragmentation using stepped collision energies (15, 30, 45 eV).

  • Validation: The stepped CE ensures that both low-energy pathways (cyclopropyl loss) and high-energy pathways (thiazole ring cleavage) are captured in a single composite spectrum.

Step 4: Data Processing

  • Apply Mass Defect Filtering (MDF) based on the exact mass of the parent cyclopropyl thiazole.

  • Search for exact mass neutral losses: -41.0391 Da (•C₃H₅) and -27.0109 Da (HCN).

Workflow Prep Sample Prep (Protein Ppt) LC UHPLC Separation (C18 Gradient) Prep->LC ESI ESI Source (Positive Mode) LC->ESI MS HRMS Acquisition (DDA Top 5) ESI->MS Data Data Processing (Exact Mass ID) MS->Data

Fig 2: Self-validating LC-HRMS experimental workflow for untargeted metabolite identification.

Conclusion

For routine pharmacokinetic quantification of cyclopropyl thiazoles, the LC-ESI-QqQ remains the most sensitive and robust choice, provided the [M-41]⁺ transition is carefully optimized. However, for structural elucidation, impurity profiling, and metabolite identification—especially where cyclopropyl ring opening or thiazole cleavage is suspected—LC-ESI-HRMS is strictly required. Only high-resolution platforms can provide the exact mass precision necessary to confidently map the complex fragmentation roadmap of these highly functionalized heterocycles.

References

  • National Institutes of Health (NIH) / PubMed. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Available at:[Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Available at: [Link]

  • MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

Validation

A Comparative Guide to the Reactivity of 4-Cyclopropyl- vs. 4-Methyl-Thiazole-2-Thiol for Drug Development Professionals

Introduction In the landscape of medicinal chemistry and drug development, the thiazole-2-thiol scaffold is a privileged heterocycle, appearing in a multitude of biologically active compounds. The strategic functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the thiazole-2-thiol scaffold is a privileged heterocycle, appearing in a multitude of biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The substituent at the 4-position of the thiazole ring plays a pivotal role in modulating the reactivity of the entire molecule, including the nucleophilicity of the thiol group and the susceptibility of the aromatic ring to electrophilic attack.

This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 4-cyclopropyl-thiazole-2-thiol and 4-methyl-thiazole-2-thiol. Understanding the nuanced differences in their reactivity is paramount for researchers and scientists in designing efficient synthetic routes and novel therapeutic agents. This comparison is grounded in established principles of physical organic chemistry and supported by proposed experimental protocols and theoretical considerations.

The Decisive Influence of the 4-Position Substituent: Cyclopropyl vs. Methyl

The reactivity of the thiazole-2-thiol ring system is dictated by a delicate interplay of inductive and resonance effects of its substituents. The choice between a cyclopropyl and a methyl group at the 4-position introduces significant electronic and steric differences that have profound implications for reaction kinetics and regioselectivity.

The Methyl Group: A classic electron-donating group (EDG) through induction, the methyl group at the C4 position increases the electron density of the thiazole ring. This enhances the nucleophilicity of the exocyclic sulfur atom and activates the C5 position towards electrophilic substitution.

The Cyclopropyl Group: The cyclopropyl group presents a more complex electronic profile. It is known to act as a weak inductive electron-withdrawing group due to the increased s-character of its C-C bonds. However, it can also act as a resonance electron-donating group by conjugation of its Walsh orbitals with the adjacent π-system. This dual nature makes its overall effect on the thiazole ring's reactivity a subject of considerable interest.

Comparative Reactivity Analysis: A Proposed Experimental Framework

To empirically compare the reactivity of 4-cyclopropyl- and 4-methyl-thiazole-2-thiol, a series of controlled experiments are proposed. These experiments will focus on two key reaction types: S-alkylation of the thiol group and electrophilic substitution on the thiazole ring.

Comparative Kinetics of S-Alkylation

The S-alkylation of thiazole-2-thiols is a fundamental transformation in the synthesis of many biologically active molecules. A kinetic study of this reaction will provide a quantitative measure of the nucleophilicity of the thiol group in each compound.

Proposed Experimental Protocol: Kinetic Monitoring of S-Alkylation

  • Objective: To determine and compare the second-order rate constants for the S-alkylation of 4-cyclopropyl-thiazole-2-thiol and 4-methyl-thiazole-2-thiol with a model electrophile, such as methyl iodide.

  • Materials:

    • 4-cyclopropyl-thiazole-2-thiol

    • 4-methyl-thiazole-2-thiol

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Internal standard (e.g., 1,4-dinitrobenzene)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Prepare stock solutions of known concentrations of each thiazole-2-thiol, methyl iodide, and the internal standard in anhydrous acetonitrile.

    • In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine the thiazole-2-thiol solution and the potassium carbonate suspension.

    • Initiate the reaction by adding the methyl iodide solution.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them with a dilute acid solution.

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining thiazole-2-thiol and the formed S-methylated product.

    • Plot the appropriate concentration data versus time to determine the initial reaction rate.

    • Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the second-order rate constant (k).

Expected Outcome & Rationale:

It is anticipated that 4-methyl-thiazole-2-thiol will exhibit a faster rate of S-alkylation compared to its cyclopropyl counterpart. This is because the electron-donating nature of the methyl group will increase the electron density on the sulfur atom, enhancing its nucleophilicity. In contrast, the inductively withdrawing character of the cyclopropyl group is expected to slightly decrease the nucleophilicity of the sulfur, leading to a slower reaction rate.

Comparative

Bioisosteric Comparison of Cyclopropyl and Isopropyl Thiazoles: A Comprehensive Guide for Lead Optimization

In medicinal chemistry, the thiazole ring is a privileged scaffold frequently utilized to engage target proteins via hydrogen bonding and π-stacking interactions. However, the alkyl substituents attached to this heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the thiazole ring is a privileged scaffold frequently utilized to engage target proteins via hydrogen bonding and π-stacking interactions. However, the alkyl substituents attached to this heterocycle often dictate the molecule's overall lipophilicity, target fit, and metabolic vulnerability.

Replacing an isopropyl (iPr) group with a cyclopropyl (cPr) group is a classic, highly effective bioisosteric maneuver. This guide objectively compares the physicochemical, structural, and metabolic performance of cyclopropyl and isopropyl thiazoles, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous lead optimization.

Physicochemical and Structural Causality

To understand why the cPr-for-iPr swap is so ubiquitous, we must analyze the fundamental differences in their quantum mechanical and physicochemical properties.

  • Hybridization and Bond Strength: The constrained 60° bond angles within the cyclopropane ring force its C–C bonds to adopt higher p-character ("bent bonds"). Consequently, the C–H bonds on the cyclopropyl ring possess significantly more s-character (sp²-like, ~33% s-character) compared to the standard sp³ C–H bonds (25% s-character) of an isopropyl group. This increased s-character holds electrons closer to the nucleus, resulting in shorter, stronger C–H bonds with higher bond dissociation energies (~106 kcal/mol for cPr vs. ~96 kcal/mol for iPr).

  • Lipophilicity: Converting an acyclic alkane to a cyclopropane equivalent typically leads to a reduction in lipophilicity. This is quantitatively illustrated by the Hansch π-values: the isopropyl group has a π-value of 1.53, whereas the cyclopropyl group has a lower π-value of 1.14[1]. This reduction is critical when navigating "beyond rule-of-5" chemical space.

  • Electronic Modulation: Due to its increased s-character, the cyclopropyl group is slightly electron-withdrawing (-I effect), unlike the electron-donating (+I effect) isopropyl group. When attached to a thiazole, a cPr group can subtly lower the pKa of the adjacent basic nitrogen, modulating the ratio of free base to protonated species at physiological pH[1].

  • Steric Volume: The cyclopropyl group is more compact and rigid. It is frequently employed to increase target potency by fitting into sterically constrained binding pockets that cannot accommodate the larger, freely rotating methyl groups of an isopropyl moiety[2].

Table 1: Physicochemical & Electronic Comparison
PropertyIsopropyl-Thiazole (iPr)Cyclopropyl-Thiazole (cPr)Mechanistic Impact
Hansch π-value 1.531.14cPr reduces overall lipophilicity (logP), often improving aqueous solubility[1].
C-H Bond Hybridization sp³ (Standard)sp²-like (~33% s-character)cPr C-H bonds are shorter and stronger, resisting enzymatic cleavage.
Electronic Nature Electron-donating (+I)Electron-withdrawing (-I)cPr modulates the pKa of adjacent basic centers on the thiazole ring[1].
Steric Volume Larger, flexibleCompact, rigidcPr accesses constrained binding pockets, often increasing target affinity[2].

Metabolic Stability Dynamics

The primary driver for replacing an isopropyl group with a cyclopropyl group is the mitigation of metabolic liabilities.

Cytochrome P450 (CYP450) enzymes—responsible for the vast majority of oxidative xenobiotic metabolism—typically function through aliphatic hydroxylation via a Hydrogen Atom Transfer (HAT) mechanism initiated by the enzyme's highly reactive Compound I (an iron-oxo species)[3].

The tertiary methine carbon of the isopropyl group is a notorious "metabolic soft spot." Its relatively weak C–H bond is easily abstracted by CYP450, leading to rapid hydroxylation and subsequent clearance[4]. By replacing the isopropyl group with a cyclopropyl group, researchers introduce both steric hindrance and electronic resistance. The stronger sp²-like C–H bonds of the cyclopropyl ring drastically increase the activation energy required for HAT, effectively shutting down this clearance pathway and prolonging the drug's half-life[4].

CYP450_Logic cluster_iPr Isopropyl-Thiazole Vulnerability cluster_cPr Cyclopropyl-Thiazole Resistance iPr Isopropyl Group (sp3 C-H, ~96 kcal/mol) CYP CYP450 Compound I (Hydrogen Atom Transfer) iPr->CYP Ox Rapid Methine Oxidation (High Clearance) CYP->Ox cPr Cyclopropyl Group (sp2-like C-H, ~106 kcal/mol) Resist High Activation Energy (Steric & Electronic Shielding) cPr->Resist Stable Metabolic Stability (Prolonged Half-life) Resist->Stable

Mechanistic divergence in CYP450 metabolism between isopropyl and cyclopropyl groups.

Table 2: Comparative Pharmacokinetic Profile (Representative Data)
ParameteriPr-ThiazolecPr-ThiazoleAssay Standard / Causality
HLM Half-Life (t½) ~15–20 min>60 mincPr resists CYP450 methine oxidation[4].
Intrinsic Clearance (CLint) High (>40 µL/min/mg)Low (<15 µL/min/mg)Direct result of elevated activation energy for HAT[3].
Primary Metabolite Hydroxylated iPrThiazole N-oxidation (minor)Metabolic soft spot shifted away from the alkyl side chain.

Experimental Workflows & Protocols

To empirically validate the bioisosteric advantage of a cyclopropyl-thiazole over its isopropyl counterpart, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Parallel Synthesis of 2-Alkylthiazoles (Hantzsch Cyclization)

Objective: Generate matched molecular pairs of iPr- and cPr-thiazoles for head-to-head comparison. Causality: The Hantzsch synthesis is utilized for its high regioselectivity. Heat drives the initial nucleophilic attack of the thioamide sulfur onto the α-haloketone, followed by dehydration to yield the aromatic thiazole.

  • Reagent Preparation: Dissolve 1.0 equivalent of the target α-bromoketone (representing the core drug scaffold) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Thioamide Addition: Add 1.1 equivalents of either isobutyrothioamide (for the iPr analog) or cyclopropanecarbothioamide (for the cPr analog).

  • Cyclization: Reflux the reaction mixture at 80°C for 2–4 hours under an inert nitrogen atmosphere.

  • Workup: Remove the solvent in vacuo, neutralize the crude residue with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation (QC Gate): Purify via flash column chromatography. Confirm structural identity via ¹H-NMR (specifically ensuring the presence of the diagnostic thiazole C5-H singlet at δ 7.0–7.5 ppm). Compounds must pass a >95% purity threshold via LC-MS before advancing to biological assays to ensure unreacted thioamides do not confound metabolic data.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify the intrinsic clearance (CLint) and half-life (t½) to prove the metabolic superiority of the cPr-thiazole. Causality: We utilize a low protein concentration (0.5 mg/mL) to prevent non-specific protein binding from artificially inflating the apparent half-life. Ice-cold acetonitrile is used to instantly denature CYP450 enzymes, halting the reaction precisely while precipitating proteins for clean LC-MS/MS injection.

HLM_Assay Start Prepare 1 µM Test Compound + Controls (Verapamil/Warfarin) Microsomes Add HLM (0.5 mg/mL) in 0.1 M Phosphate Buffer (pH 7.4) Start->Microsomes NADPH Initiate with 1 mM NADPH (Pre-warmed to 37°C) Microsomes->NADPH Incubate Incubate at 37°C (t = 0, 15, 30, 45, 60 min) NADPH->Incubate Quench Quench with Ice-Cold MeCN containing Internal Standard Incubate->Quench Centrifuge Centrifuge at 4000 rpm Extract Supernatant Quench->Centrifuge Analyze LC-MS/MS Analysis Calculate t1/2 and CL_int Centrifuge->Analyze Validate Validation Check: Do controls match historical data? Analyze->Validate

Step-by-step workflow for the self-validating HLM stability assay.

  • Preparation: Prepare a 1 µM solution of the test compounds (iPr-thiazole and cPr-thiazole) in 0.1 M potassium phosphate buffer (pH 7.4). Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation & Aliquoting: Incubate at 37°C. At precise timepoints (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to a new plate.

  • Analysis & Validation: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound against time to calculate t½ and CLint. Validation Criterion: The assay is only deemed valid if the R² of the logarithmic plot is >0.95 and the half-lives of Verapamil and Warfarin fall within established historical laboratory ranges.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.Beilstein Journal of Organic Chemistry / PMC (nih.gov).
  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide.BenchChem.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.PMC (nih.gov).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

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Validation

Validating thiol vs thione tautomerism in solution

Validating Thiol vs. Thione Tautomerism in Solution: A Comprehensive Analytical Guide Heterocyclic compounds containing a sulfur atom adjacent to a nitrogen—such as 1,3,4-thiadiazoles, mercaptopyridines, and triazoles—fr...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Thiol vs. Thione Tautomerism in Solution: A Comprehensive Analytical Guide

Heterocyclic compounds containing a sulfur atom adjacent to a nitrogen—such as 1,3,4-thiadiazoles, mercaptopyridines, and triazoles—frequently exhibit prototropic tautomerism, existing as a dynamic equilibrium between a thiol (-SH) and a thione (=S) form[1]. While X-ray crystallography often identifies the thione as the dominant state in solid matrices due to extensive intermolecular hydrogen bonding[2], pharmacological activity is dictated by solution-phase dynamics. The position of this equilibrium in solution governs the molecule's lipophilicity, acidity, and target binding affinity, making its validation a critical step in rational drug design[1].

This guide provides an objective comparison of the analytical modalities used to validate thiol-thione tautomerism in solution, detailing the thermodynamic causality behind the equilibrium and providing self-validating experimental protocols.

The shift between a thiol and a thione is a thermodynamic competition between ring aromaticity and dielectric stabilization. In the gas phase or in non-polar environments, the thiol form is frequently favored because it preserves the extended aromaticity of the heterocyclic ring[3].

However, in solution, the equilibrium is highly solvent-dependent. The thione tautomer possesses a significantly larger dipole moment due to the highly polarized C=S and N-H bonds. When introduced to polar solvents (e.g., DMSO, methanol, or aqueous media), solvent molecules stabilize the thione's dipole through robust solvation shells and hydrogen-bond acceptance[3]. This dielectric stabilization often outweighs the energetic penalty of disrupted aromaticity, making the thione the overwhelmingly dominant pharmacophore in physiological conditions[3][4].

Analytical Modalities: Quantitative Data Comparison

To objectively determine the dominant tautomer, researchers must multiplex spectroscopic techniques. Below is a comparative summary of the primary analytical markers used to quantify this equilibrium in solution.

Analytical TechniquePrimary Thiol Marker (-SH / C=N)Primary Thione Marker (=S / N-H)SensitivityTimescalePrimary Application
¹H NMR Sharp singlet, δ 3.0–6.0 ppm[1][5]Deshielded singlet, δ > 10.0 ppm[1][5]Moderate (mM)MillisecondsDirect quantification of Keq​
¹³C NMR C-S resonance, δ ~140–150 ppmC=S resonance, δ > 170 ppmLow (mM)MillisecondsCarbon backbone assignment
UV-Vis π-π* transition, < 300 nm[1]n-π* transition, 300–400 nm[1]High (µM)FemtosecondsSolvent/pH dependency mapping
DFT (PCM Model) Lower calculated dipole momentHigher calculated dipole momentN/AN/AThermodynamic validation (ΔG)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems—meaning the protocol inherently includes internal controls to prove that the observed signals arise from dynamic tautomerism rather than static impurities or degradation.

Protocol A: Variable-Solvent NMR for Keq​ Determination

Causality: By measuring the compound in solvents of varying dielectric constants, we manipulate the thermodynamic stability of the polar thione form. If the relative peak integrations change predictably with solvent polarity, we validate that the system is in dynamic exchange[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare two 15 mg/mL solutions of the target compound: one in a low-polarity solvent (e.g., CDCl₃, ε ≈ 4.8) and one in a high-polarity solvent (e.g., DMSO-d₆, ε ≈ 47). Include Tetramethylsilane (TMS) as an internal standard[5][7].

  • Acquisition: Acquire ¹H NMR spectra at 298 K. Utilize a prolonged relaxation delay (d1 > 5 seconds) to ensure complete longitudinal relaxation for accurate integration.

  • Signal Assignment: Identify the -SH proton (typically δ 3.0–6.0 ppm) and the N-H proton (typically δ > 10.0 ppm)[1].

  • Quantification: Calculate the equilibrium constant ( Keq​=[Thione]/[Thiol] ) by calculating the ratio of the integrated area of the N-H peak to the -SH peak[7].

  • Internal Validation (VT-NMR): Perform Variable Temperature (VT) NMR on the DMSO-d₆ sample, heating from 298 K to 348 K. A reversible shift in the integral ratios and chemical shifts confirms the presence of a dynamic tautomeric equilibrium rather than the presence of a static structural isomer[7].

Protocol B: UV-Vis Solvent Titration for Electronic State Mapping

Causality: UV-Vis spectroscopy captures electronic transitions on a femtosecond timescale. Titrating a non-polar solution with a polar solvent forces the equilibrium to shift from thiol to thione. The presence of an isosbestic point mathematically validates a clean, two-state (A ⇌ B) transition without off-target degradation[8].

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 10 µM solution of the compound in anhydrous cyclohexane (non-polar).

  • Titration: Sequentially spike the cuvette with micro-aliquots of a polar solvent like methanol (increasing from 0% to 10% v/v).

  • Spectral Scanning: Record the absorption spectrum from 200 nm to 500 nm after each addition.

  • Data Analysis: Monitor the emergence of the 300–400 nm band (characteristic of the thione's n-π* transition) at the direct expense of the < 300 nm band (characteristic of the thiol's π-π* transition)[1].

  • Internal Validation (Isosbestic Point): Plot all spectra on a single graph. The curves must intersect at a single, distinct wavelength (the isosbestic point). If the intersection drifts, the self-validating system has failed, indicating compound aggregation or degradation[8].

Multiplexed Validation Workflow

To definitively assign the dominant tautomer, empirical data from NMR and UV-Vis must be cross-validated with Density Functional Theory (DFT) calculations utilizing a Polarizable Continuum Model (PCM) to account for solvent effects[4][6]. The logical relationship of this workflow is visualized below.

TautomerValidation Start Target Compound in Solution NMR NMR Spectroscopy (1H, 13C) Start->NMR UV UV-Vis Spectroscopy (Solvent Titration) Start->UV DFT DFT Computations (PCM Solvation Model) Start->DFT NMR_Data Quantify K_eq via Proton Integration NMR->NMR_Data UV_Data Track n-π* vs π-π* Isosbestic Points UV->UV_Data DFT_Data Calculate ΔG of Tautomeric States DFT->DFT_Data Integration Data Synthesis & Cross-Validation NMR_Data->Integration UV_Data->Integration DFT_Data->Integration Conclusion Define Dominant Pharmacophore Integration->Conclusion

Multiplexed workflow integrating NMR, UV-Vis, and DFT to validate solution-phase tautomerism.

Conclusion

Validating thiol-thione tautomerism requires moving beyond static solid-state assumptions. By leveraging the slow timescale of NMR for direct quantification and the fast timescale of UV-Vis for electronic state mapping, researchers can accurately determine the dominant pharmacophore in solution. Ensuring these protocols are self-validating—through VT-NMR and isosbestic point tracking—guarantees that the resulting structural assignments are robust enough to guide downstream drug development and computational docking studies.

References

  • Thiol-thiono tautomerism shown by the synthesized Schiff bases. ResearchGate.[Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed.[Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

  • Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. ResearchGate. [Link]

  • Synthesis of Thiocyameluric Acid C6N7S3H3. d-nb.info. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyclopropyl-1,3-thiazole-2-thiol

An Expert Guide to Personal Protective Equipment for Handling 4-Cyclopropyl-1,3-thiazole-2-thiol For Researchers, Scientists, and Drug Development Professionals In the dynamic field of drug discovery and chemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 4-Cyclopropyl-1,3-thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug discovery and chemical synthesis, the safe handling of novel compounds is a non-negotiable cornerstone of scientific excellence and personal responsibility. 4-Cyclopropyl-1,3-thiazole-2-thiol is a compound of interest, and like any unique chemical entity, it demands a bespoke safety strategy. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for its handling. As your partner in the laboratory, we aim to build deep trust by providing value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

Understanding the Hazard Profile: A Triad of Reactivity

A robust safety plan begins with understanding the molecule. The structure of 4-Cyclopropyl-1,3-thiazole-2-thiol presents three key areas for hazard consideration:

  • The Thiol (-SH) Group: Thiols are notorious for their potent, unpleasant odors.[1] More critically, they are readily oxidized, especially at higher pH, and can be irritating to the skin and respiratory system.[2] Their presence necessitates stringent odor control and careful handling to prevent inhalation and dermal contact.

  • The Thiazole Ring: Thiazole derivatives can be harmful if swallowed, inhaled, or in contact with skin, often causing skin, eye, and respiratory irritation.[3][4]

  • The Cyclopropyl Group: This three-membered ring is highly strained, which imparts unique reactivity. While the parent compound, cyclopropane, is a flammable gas and asphyxiant, derivatives can also be flammable and reactive.[5][6]

Based on data for a closely related compound, 4-cyclopropyl-1,3-thiazol-2-amine, the likely hazards include being harmful if swallowed and causing skin, eye, and respiratory irritation.[7] Therefore, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact .

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not merely a checklist; it is a critical control measure tailored to the specific risks of the procedure. All handling of 4-Cyclopropyl-1,3-thiazole-2-thiol must be conducted within a certified chemical fume hood to manage vapor and odor exposure.[8]

Eye and Face Protection: The Non-Negotiable Shield

Splashes and aerosols pose a significant risk to the eyes. Standard laboratory safety glasses are insufficient.

  • Chemical Safety Goggles: ANSI Z87.1 compliant chemical safety goggles are mandatory.[9] They form a protective seal around the eyes, providing robust protection against splashes from any direction.

  • Face Shield: When handling larger quantities (>5 g) or performing operations with a high potential for splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles for complete facial protection.[9][10]

Hand Protection: Your Primary Contact Barrier

Choosing the correct gloves is vital to prevent dermal absorption.

  • Material and Inspection: Chemical-resistant nitrile gloves are the standard recommendation.[3][9] Avoid latex, which offers inferior chemical protection and can cause allergies. Always inspect gloves for tears or pinholes before use.[11]

  • Double Gloving: For all procedures, it is best practice to wear two pairs of nitrile gloves.[12] This significantly reduces the risk of exposure if the outer glove is compromised. The outer glove should be removed and disposed of immediately upon known or suspected contact.[12]

  • Technique: Gloves should be pulled over the cuffs of the lab coat to create a sealed barrier. Change gloves frequently (every 30-60 minutes is a good guideline) and immediately after any contamination.[12]

Table 1: Glove Selection by Task

Task Glove Recommendation Rationale
Weighing/Sample Prep Double Nitrile Gloves (4-6 mil) Protects against incidental contact while maintaining dexterity.
Solution Transfers/Reaction Workup Double Nitrile Gloves (Outer >6 mil) Increased protection during tasks with higher splash potential.

| Glassware Decontamination | Heavy-duty Butyl or Neoprene Gloves | Provides superior resistance for prolonged contact with bleach solutions. |

Body Protection: Shielding from Contamination
  • Laboratory Coat: A long-sleeved, flame-retardant lab coat should be worn at all times and kept fully fastened.[9] This protects your skin and personal clothing from contamination.

  • Chemical Apron: For large-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: Managing Inhalation Risks

While a fume hood is the primary engineering control, respiratory protection may be required in specific scenarios.

  • Standard Operations: When working exclusively in a properly functioning chemical fume hood, additional respiratory protection is typically not required.[13]

  • Emergency Situations: In the case of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. If the compound is a powder and airborne dust is generated, a P100 particulate filter should be added.[3] Note: Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.

Operational Plan: A Step-by-Step Guide to Safety

Proper technique in using PPE is as important as the equipment itself.

Donning (Putting On) PPE Workflow

The sequence of donning PPE is designed to ensure complete protection before you begin work.

Caption: The correct sequence for donning PPE.

Doffing (Removing) PPE Workflow

The doffing sequence is critical for preventing self-contamination. It proceeds in a manner that removes the most contaminated items first.

Caption: The safe sequence for doffing PPE.

Disposal and Decontamination Plan

Effective decontamination is crucial for preventing the spread of thiols and their odors.

  • PPE Disposal: All disposable PPE (gloves, etc.) should be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Glassware Decontamination: Due to the thiol group, all contaminated glassware must be decontaminated before standard washing.[1]

    • Prepare a Bleach Bath: In a designated container inside a fume hood, prepare a fresh 1:1 mixture of commercial bleach and water.[1]

    • Soak Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Ensure items are fully submerged.

    • Soak Duration: Allow glassware to soak for at least 12-14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[1]

    • Final Cleaning: After soaking, rinse the glassware thoroughly with water and then proceed with normal washing procedures.[1]

  • Liquid and Solid Waste: All chemical waste containing 4-Cyclopropyl-1,3-thiazole-2-thiol must be collected in a properly labeled hazardous waste container designated for thiol waste.

By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem.Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • University of Wisconsin-Madison.How to Work with Thiols-General SOP.
  • BenchChem.Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime.
  • BenchChem.Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Enamine.Safety Data Sheet.
  • Moshang Chemical.4-Cyclopropyl-1,3-thiazole-2-thiol | 1344318-59-7.
  • Reddit.Handling thiols in the lab : r/chemistry.
  • AAPPTec, LLC.Safety Data Sheet.
  • Health and Safety Authority (HSA).Personal Protective Equipment.
  • ChemSrc.CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid.
  • PubChem.4-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 674456.
  • CDC.Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific.SAFETY DATA SHEET - 5-Methylthio-1,3,4-thiadiazole-2-thiol.
  • Grokipedia.Cyclopropane.
  • Apollo Scientific.(Bromomethyl)cyclopropane Safety Data Sheet.

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